Sangivamycin monohydrate
Descripción
Structure
3D Structure of Parent
Propiedades
Número CAS |
129601-63-4 |
|---|---|
Fórmula molecular |
C12H17N5O6 |
Peso molecular |
327.29 g/mol |
Nombre IUPAC |
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrate |
InChI |
InChI=1S/C12H15N5O5.H2O/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12;/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16);1H2/t5-,7-,8-,12-;/m1./s1 |
Clave InChI |
QTYUIEDCERYPNJ-CCUUNMJDSA-N |
SMILES isomérico |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N.O |
SMILES canónico |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N.O |
Origen del producto |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Sangivamycin Monohydrate
Executive Technical Summary
Sangivamycin monohydrate (7-deaza-7-carbamoyladenosine) is a pyrrolopyrimidine nucleoside antibiotic exhibiting a dual mechanism of action: ATP-competitive kinase inhibition and nucleoside metabolic incorporation .[1][2] Unlike traditional nucleoside analogues that function primarily as chain terminators, Sangivamycin acts as a molecular mimic of adenosine, allowing it to permeate critical signaling pathways.[1]
Its primary utility in research lies in its potent, high-affinity inhibition of Protein Kinase C (PKC) , specifically targeting the catalytic ATP-binding cleft.[1] This inhibition triggers downstream apoptotic cascades in neoplastic cells, particularly through the suppression of NF-
Chemical Architecture & Structural Basis[1][2][3]
The biological activity of Sangivamycin is dictated by its structural homology to adenosine.[2][3] The critical modification is the replacement of the N7 nitrogen of the purine ring with a carbon atom (7-deaza) and the addition of a carboxamide group at position 5.
-
Chemical Formula:
[1][2][4][5] -
Conformational Lock: Crystallographic data indicates Sangivamycin adopts an anti conformation.[1][2][4] An intramolecular hydrogen bond between the exocyclic amino group and the carboxamide oxygen stabilizes this geometry, mimicking the transition state of ATP required for kinase binding.
Primary Mechanism: Kinase Inhibition Profile[1][2][6][7]
Mode of Inhibition
Sangivamycin functions as a Type I Kinase Inhibitor .[1][2] It binds to the ATP-binding pocket of the kinase catalytic domain.[1][2][4] The pyrrolopyrimidine ring mimics the adenine moiety of ATP, forming hydrogen bonds with the hinge region of the kinase.
Target Selectivity
While often cited as a PKC inhibitor, Sangivamycin exhibits a specific selectivity profile that distinguishes it from broad-spectrum staurosporine derivatives.[1][2]
| Target Kinase | IC50 (Approx.)[1][2][4][6][7][8][9][10][11] | Mechanism | Biological Consequence |
| Protein Kinase C (PKC) | ~10 nM | ATP Competition | Inhibition of proliferation; induction of apoptosis.[1][2] |
| P-TEFb (CDK9) | < 100 nM | ATP Competition | Suppression of transcriptional elongation; downregulation of MCL-1/MYC.[1][2] |
| HASPIN | Nanomolar | ATP Competition | Disruption of histone H3 phosphorylation; mitotic arrest.[1][2] |
Signaling Cascade & Apoptosis
In neoplastic models (e.g., MCF-7, pancreatic cancer), PKC inhibition by Sangivamycin prevents the phosphorylation of I
Secondary Mechanism: Antiviral Nucleoside Incorporation[1][2]
In the context of viral replication (specifically SARS-CoV-2 and Cytomegalovirus), Sangivamycin operates distinctively from Remdesivir.[1][2][12]
-
Metabolic Activation: Cellular kinases phosphorylate Sangivamycin to its triphosphate form (Sangivamycin-TP).[1][2]
-
RdRp Incorporation: The viral RNA-dependent RNA polymerase (RdRp) recognizes Sangivamycin-TP as an ATP mimic and incorporates it into the nascent RNA strand.[1][2]
-
No Immediate Termination: Unlike Remdesivir, Sangivamycin does not cause immediate chain termination.[1][2][4] The viral polymerase continues synthesis.[1][2]
-
Delayed Interference: The presence of the bulky carboxamide group in the RNA template likely disrupts downstream processes, such as secondary structure formation, translation efficiency, or recognition by viral helicases (nsp13), ultimately halting viral propagation.
Visualization of Mechanistic Pathways
The following diagram illustrates the dual-pathway mechanism of Sangivamycin in a cellular context.
Caption: Dual mechanism showing competitive PKC inhibition (left) and viral RNA incorporation (right).
Experimental Protocols
Protocol A: Determination of Kinase IC50 (FRET-based)
Purpose: To quantify the potency of Sangivamycin against PKC isoforms.[2]
Reagents:
Workflow:
-
Preparation: Prepare a 10-point dilution series of Sangivamycin in 1x Kinase Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).[1][2]
-
Incubation: Mix 5
L of diluted Sangivamycin with 5 L of PKC enzyme (0.5 nM final). Incubate for 15 min at RT to allow equilibrium binding. -
Initiation: Add 10
L of ATP/Substrate mix.[1][2] -
Reaction: Incubate for 60 minutes at RT.
-
Detection: Add Stop/Detection reagent (EDTA + Phospho-specific antibody).[1][2] Read Fluorescence Ratio (Em 520nm / Em 495nm) on a plate reader.
-
Analysis: Plot log[inhibitor] vs. response using a non-linear regression (4-parameter logistic fit) to determine IC50.
Protocol B: Antiviral Cytotoxicity & Efficacy (CellTiter-Glo)
Purpose: To distinguish between viral inhibition and host cell toxicity.[1][2]
Workflow:
-
Seeding: Plate Vero E6 cells (or relevant host line) at 5,000 cells/well in 96-well plates.
-
Treatment: Add Sangivamycin (0.1 nM to 10
M) 2 hours prior to infection.[1][2] -
Infection: Infect cells with virus (MOI 0.[1][2][9][13]05) or Mock infect (for toxicity control).[1][2]
-
Endpoint: At 48h post-infection, add CellTiter-Glo reagent (Promega) to measure ATP.[1][2]
-
Calculation:
References
-
National Center for Biotechnology Information (NCBI). Sangivamycin | C12H15N5O5 | CID 14978.[1][2] PubChem Compound Summary.[1][2] [Link][1][2]
-
Bennett, R. P., et al. (2022). Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties.[1][2] JCI Insight, 7(1):e153165.[1][2][9] [Link]
-
Loomis, C. R., & Bell, R. M. (1988). Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C.[1][11] Journal of Biological Chemistry, 263(4), 1682–1692.[1] [Link]
-
Dolloff, N. G., et al. (2012). Sangivamycin-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9.[1][2] Molecular Cancer Therapeutics, 11(11), 2321-2330.[1] [Link]
-
Tchesnokov, E. P., et al. (2023). Sangivamycin is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase.[1][2] Antiviral Research, 219, 105721.[1] [Link][1][2]
Sources
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sangivamycin | C12H15N5O5 | CID 14978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sangivamycin monohydrate (129601-63-4) for sale [vulcanchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 10. researchgate.net [researchgate.net]
- 11. Sangivamycin-Like Molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
Technical Guide: Sangivamycin Monohydrate – Discovery, Origin, and Isolation
Introduction
Sangivamycin monohydrate (7-deazaadenosine analog) is a potent pyrrolo[2,3-d]pyrimidine nucleoside antibiotic. Structurally distinct due to its 7-carboxamide group, it functions as a highly specific inhibitor of Protein Kinase C (PKC) and exhibits significant antiviral activity against RNA viruses, including recent efficacy studies against SARS-CoV-2.
Unlike standard nucleosides, the "monohydrate" designation is critical in drug development; the water molecule within the crystal lattice stabilizes the compound in an anti conformation, optimizing its binding affinity to the ATP-binding pocket of kinase domains. This guide details the technical lineage, biosynthetic origin, and isolation protocols required for high-purity recovery.
Discovery and Origin
Historical Context
Sangivamycin was first isolated in the late 1960s during the golden age of antibiotic discovery. The primary isolation was attributed to K.V. Rao and colleagues, who identified the compound from the fermentation broth of Streptomyces species. It was initially screened for antitumor properties under the National Cancer Institute (NCI) protocols (NSC 65346).
Biological Source[1][2][3][4][5][6][7]
-
Producing Organism: Streptomyces rimosus (specifically strain ATCC 14673).
-
Co-Metabolites: It is almost invariably co-produced with Toyocamycin . The two compounds differ only at the C7 position: Toyocamycin possesses a nitrile group (-CN), whereas Sangivamycin possesses a carboxamide group (-CONH₂).
Biosynthetic Pathway
The biosynthesis of Sangivamycin is a deviation from the standard purine pathway. It originates from GTP , which undergoes a complex rearrangement involving the removal of carbon-8 (C8) to form the pyrrolo[2,3-d]pyrimidine core.
Key Enzymatic Step: The conversion of Toyocamycin to Sangivamycin is catalyzed by Toyocamycin Nitrile Hydratase (TNHase) .[1][2] This enzyme hydrates the nitrile group of Toyocamycin into the carboxamide of Sangivamycin.
DOT Diagram 1: Biosynthetic Logic
Figure 1: Biosynthetic conversion from GTP to Sangivamycin, highlighting the critical role of TNHase.
Chemical Properties & Stability
The monohydrate form is the thermodynamic preference for isolation.
| Property | Specification |
| Chemical Name | 4-amino-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide |
| Formula | C₁₂H₁₅N₅O₅[3][4][5] · H₂O |
| MW | 327.29 g/mol (Monohydrate) |
| Conformation | Anti (glycosyl torsion angle ~85°), stabilized by H-bond between N3 and 5'-OH |
| Solubility | Soluble in DMSO, MeOH; Poorly soluble in water; Insoluble in ether |
| UV Max | 278 nm (pH 7) |
Isolation and Purification Protocol
Expertise Note: Direct extraction with organic solvents often results in low yield due to the compound's polarity. The "Gold Standard" method utilizes non-ionic adsorption resins (Diaion HP-20) followed by gradient elution.
Reagents Required[6][9][10]
-
Fermentation Broth: Streptomyces rimosus culture (72-96h).
-
Resin: Diaion HP-20 or Amberlite XAD-16.
-
Solvents: Methanol (MeOH), n-Butanol.
Step-by-Step Methodology
-
Clarification: Centrifuge fermentation broth (5000 x g, 20 min) to remove mycelial mass. Retain supernatant.
-
Adsorption: Pass the supernatant through a column packed with Diaion HP-20 (pre-equilibrated with water). Sangivamycin binds via hydrophobic interaction; salts and media components pass through.
-
Washing: Wash column with 3 bed volumes of distilled water to remove impurities.
-
Elution: Elute with a step gradient of Methanol/Water (0% -> 20% -> 50% -> 80% MeOH). Sangivamycin typically elutes at 40-60% Methanol .
-
Crystallization: Concentrate active fractions in vacuo. Dissolve residue in minimal hot water/methanol and allow to cool slowly to 4°C to induce crystallization of the monohydrate.
DOT Diagram 2: Purification Workflow
Figure 2: Industrial-standard isolation workflow using hydrophobic resin chromatography.
Mechanism of Action
Sangivamycin is a nucleoside antimetabolite . Its efficacy stems from its structural mimicry of Adenosine Triphosphate (ATP).
-
PKC Inhibition: It competes with ATP for the nucleotide-binding site on the catalytic domain of Protein Kinase C (PKC). The carboxamide group forms specific hydrogen bonds that lock the kinase in an inactive conformation.
-
Antiviral (RdRp): In viral replication (e.g., SARS-CoV-2), Sangivamycin is triphosphorylated intracellularly. It then incorporates into the nascent RNA chain via RNA-dependent RNA polymerase (RdRp), causing delayed chain termination or template distortion.
DOT Diagram 3: Mechanism of Action
Figure 3: Dual mechanism targeting host PKC signaling and viral RNA synthesis.
References
-
Rao, K. V. (1968). "Structure of Sangivamycin." Journal of Medicinal Chemistry, 11(5), 939–941. Link
-
Tolman, R. L., Robins, R. K., & Townsend, L. B. (1968). "Pyrrolo[2,3-d]pyrimidine nucleoside antibiotics.[6] Total synthesis and structure of toyocamycin, unamycin B, vengicide, antibiotic E-212, and Sangivamycin." Journal of the American Chemical Society, 90(2), 524–526. Link
-
Loomis, C. R., & Bell, R. M. (1988). "Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C." Journal of Biological Chemistry, 263(4), 1682–1692. Link
-
Bennett, R. P., et al. (2022). "Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties."[3] JCI Insight, 7(1), e153165. Link
-
McCue, L. A., et al. (2008). "Deciphering deazapurine biosynthesis: pathway for pyrrolopyrimidine nucleosides toyocamycin and sangivamycin." Chemistry & Biology, 15(8), 810–819. Link
Sources
- 1. Deciphering deazapurine biosynthesis: pathway for pyrrolopyrimidine nucleosides toyocamycin and sangivamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of pyrrolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. A new biological role of sangivamycin; inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Sangivamycin Monohydrate: Chemical Structure, Properties, and Experimental Applications
This guide provides a comprehensive technical analysis of Sangivamycin monohydrate, synthesizing its chemical identity, physicochemical behavior, and multi-modal biological mechanisms.
Abstract
Sangivamycin monohydrate (CAS: 129601-63-4) is a pyrrolo[2,3-d]pyrimidine nucleoside antibiotic originally isolated from Streptomyces species. Structurally defined as a 7-deazaadenosine analog with a C7-carboxamide substitution, it exhibits potent biological activity through three distinct mechanisms: high-affinity inhibition of Protein Kinase C (PKC), competitive inhibition of viral RNA-dependent RNA polymerases (RdRp), and suppression of Haspin kinase. This guide details the molecule's structural determinants, solubility profiles, and validated experimental protocols for its application in oncology and virology research.
Chemical Identity & Structural Analysis
Sangivamycin is a nucleoside analog where the N7 atom of the purine ring is replaced by a carbon atom (7-deaza), and the exocyclic amine is supplemented by a carboxamide group at position 5 (pyrrolo numbering) or 7 (purine numbering). The monohydrate form includes a stoichiometric water molecule essential for its crystalline stability.
Nomenclature and Identification
| Parameter | Technical Detail |
| IUPAC Name | 4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide monohydrate |
| Common Name | Sangivamycin monohydrate |
| CAS Number | 129601-63-4 (Monohydrate); 18417-89-5 (Anhydrous) |
| Molecular Formula | C₁₂H₁₅N₅O₅[1][2][3][4][5][6][7][8][9][10][11][12] · H₂O |
| Molecular Weight | 327.29 g/mol (Monohydrate); 309.28 g/mol (Anhydrous) |
| Structural Class | Pyrrolopyrimidine nucleoside; 7-deazaadenosine analog |
Structural conformation
X-ray crystallography reveals that Sangivamycin crystallizes in the anti conformation. This geometry is stabilized by a critical intramolecular hydrogen bond between the amino group at N6 and the carbonyl oxygen of the C7-carboxamide.
-
Significance: This rigid anti conformation mimics the transition state of ATP, facilitating high-affinity binding to the ATP-binding pockets of kinases (e.g., PKC) and polymerases.
-
Lattice Properties: The water of hydration bridges the polar carboxamide and hydroxyl groups in the crystal lattice, conferring greater stability compared to the anhydrous form.
Physicochemical Properties
Understanding the solubility and stability profile is critical for reproducible experimental data.
Solubility Profile
Sangivamycin is a polar molecule with limited aqueous solubility due to strong intermolecular hydrogen bonding in the crystal lattice.
| Solvent | Solubility | Usage Note |
| DMSO | Soluble (>10 mg/mL) | Recommended vehicle for stock solutions. |
| DMF | Soluble | Alternative for organic synthesis. |
| Water | Slightly Soluble (<1 mg/mL) | Not suitable for high-concentration stocks. |
| Ethanol | Poorly Soluble | Avoid as primary solvent. |
| PBS (pH 7.4) | Slightly Soluble | Dilute from DMSO stock (final DMSO <0.1%). |
Stability & Storage
-
Solid State: Stable for >2 years at -20°C. Hygroscopic; store in a desiccator.
-
Solution State: DMSO stocks are stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot immediately). Aqueous dilutions should be prepared fresh.
Mechanism of Action (Biological Activity)
Sangivamycin acts as a "molecular mimic" of adenosine triphosphate (ATP), but its distinct C7-substitution alters its electronic properties, allowing it to selectively inhibit specific enzymatic pathways.
Primary Targets
-
Protein Kinase C (PKC) Inhibition:
-
Sangivamycin competes with ATP for the nucleotide-binding site of PKC.
-
Selectivity: Unlike staurosporine (a broad-spectrum kinase inhibitor), Sangivamycin shows higher selectivity for PKC isoforms, inducing apoptosis in chemo-resistant tumor cells.
-
-
Viral RdRp Inhibition (Antiviral):
-
In SARS-CoV-2 and Ebola models, Sangivamycin is metabolized to its triphosphate form (Sangivamycin-TP).
-
Mechanism: It is incorporated into the nascent RNA strand. Unlike immediate chain terminators, it often causes "delayed chain termination" or allosteric disruption of the polymerase complex due to the steric bulk of the carboxamide group.
-
-
Haspin Kinase Inhibition:
-
Recent studies identify Sangivamycin as a potent inhibitor of Haspin, a kinase required for histone H3 phosphorylation during mitosis, leading to cell cycle arrest at G2/M.
-
Pathway Visualization
Figure 1: Multi-modal mechanism of action showing metabolic activation and downstream effects on viral replication and tumor cell survival.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create a stable 10 mM stock solution for biological assays.
-
Calculate Mass: For 1 mL of 10 mM stock, weigh exactly 3.27 mg of Sangivamycin monohydrate.
-
Solvent Addition: Add 1.0 mL of sterile DMSO (Dimethyl sulfoxide, cell culture grade).
-
Dissolution: Vortex vigorously for 30-60 seconds. If particulates remain, warm slightly to 37°C for 2 minutes. The solution should be clear and colorless.
-
Sterilization: If required, pass through a 0.2 µm PTFE syringe filter (Note: Do not use nylon filters as they may bind nucleosides).
-
Storage: Aliquot into amber microcentrifuge tubes (50-100 µL each) and store at -20°C.
Protocol B: In Vitro Cell Viability Assay (Standardized)
Objective: Determine IC50 values in cancer or viral-infected cell lines.
-
Seeding: Plate cells (e.g., HeLa, Vero E6) at density 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Dilution Series:
-
Thaw DMSO stock (10 mM).
-
Prepare intermediate dilution: 10 µL stock + 990 µL culture medium (100 µM).
-
Perform 1:3 serial dilutions in medium to generate range (e.g., 10 µM to 0.01 µM).
-
Control: Include a DMSO-only vehicle control (final concentration <0.5%).
-
-
Treatment: Aspirate old medium and add 100 µL of drug-containing medium. Incubate for 48-72 hours.
-
Readout: Add 20 µL CellTiter-Glo® or MTT reagent. Incubate 1-4h. Measure luminescence or absorbance (570 nm).
-
Analysis: Plot dose-response curve (Log[Concentration] vs. % Viability) using non-linear regression to calculate IC50.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for stock preparation and cytotoxicity assessment.
Therapeutic Potential & Development Status[5][7][10][13]
Oncology
Sangivamycin has demonstrated efficacy in pre-clinical models of pancreatic cancer and multi-drug resistant breast cancer (MCF-7/adr). Its ability to induce G2/M arrest via Haspin kinase inhibition distinguishes it from standard antimetabolites.
Virology (COVID-19 & Beyond)
Recent research (2020-2024) highlighted Sangivamycin as a potent inhibitor of SARS-CoV-2 replication (IC50 ~52 nM). Unlike Remdesivir, which acts primarily as a chain terminator, Sangivamycin's incorporation into viral RNA disrupts the conformational dynamics of the RdRp complex. It is currently investigated as a lead compound for broad-spectrum antiviral development against filoviruses and coronaviruses.
References
-
VulcanChem. (2024). Sangivamycin monohydrate - Chemical Structure and Conformational Properties. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 14978, Sangivamycin. Retrieved from
-
Bennett, R. L., et al. (2022). Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties.[7] JCI Insight, 7(2). Retrieved from
-
Tolman, R. L., Robins, R. K., & Townsend, L. B. (1968).[1] Pyrrolopyrimidine nucleosides.[6][12][13] III. Total synthesis of toyocamycin, sangivamycin, tubercidin, and related derivatives. Journal of the American Chemical Society, 91(8), 2102–2108. Retrieved from
-
OyaGen, Inc. (2022).[1][7] Sangivamycin (OYA1) as a broad spectrum antiviral.[1] Retrieved from
Sources
- 1. Sangivamycin - Wikipedia [en.wikipedia.org]
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- 3. Sangivamycin monohydrate (129601-63-4) for sale [vulcanchem.com]
- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 5. researchgate.net [researchgate.net]
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- 7. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Sangivamycin | C12H15N5O5 | CID 14978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Antiviral Spectrum and Mechanistic Profile of Sangivamycin Monohydrate
The following technical guide provides an in-depth analysis of the antiviral spectrum and mechanistic profile of Sangivamycin monohydrate.
Technical Whitepaper | Version 1.0
Executive Summary
Sangivamycin monohydrate (7-deazaguanosine analogue) is a potent pyrrolo[2,3-d]pyrimidine nucleoside originally isolated from Streptomyces species. Historically characterized as a protein kinase C (PKC) inhibitor with antineoplastic properties, recent pharmacological profiling has repositioned it as a broad-spectrum antiviral agent. Its efficacy spans phylogenetically distinct families, including Coronaviridae (SARS-CoV-2) , Herpesviridae (HCMV) , Filoviridae (Ebola, Marburg) , and Poxviridae .
Distinct from classical chain terminators like remdesivir, Sangivamycin exhibits a dual-mechanistic mode of action : it functions both as a substrate for viral RNA-dependent RNA polymerases (RdRp)—leading to lethal incorporation—and as a competitive inhibitor of essential viral and host kinases (e.g., HCMV UL97, host PKC).
Pharmacochemical Architecture
Structural Determinants of Efficacy
Sangivamycin monohydrate (
-
Conformational Lock: X-ray crystallography reveals that Sangivamycin crystallizes in the anti conformation.[1] This geometry is stabilized by a critical intramolecular hydrogen bond between the N(10) amino group and the C(7) carbonyl oxygen.[1]
-
Biological Implication: This rigid "anti" conformation mimics the spatial arrangement of ATP within kinase binding pockets, facilitating its high-affinity inhibition of PKC and viral kinases like UL97. Simultaneously, the ribose moiety allows recognition by viral polymerases.
Physicochemical Properties
| Property | Specification |
| Molecular Weight | 327.29 g/mol (Monohydrate) |
| Core Scaffold | Pyrrolo[2,3-d]pyrimidine |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| Key Substituent | 5-carboxamide (distinguishes from Toyocamycin) |
The Dual-Mechanistic Engine
Sangivamycin's broad spectrum derives from its ability to target both viral enzymatic machinery and host-dependency factors.
Mechanism A: Nucleoside Mimicry & RdRp Incorporation
Unlike obligate chain terminators that halt RNA synthesis immediately upon incorporation, Sangivamycin acts as a delayed interference agent .
-
Metabolic Activation: Host cellular kinases phosphorylate Sangivamycin to its active triphosphate form (Sangivamycin-TP).
-
Incorporation: Viral RdRp (e.g., SARS-CoV-2 nsp12) recognizes Sangivamycin-TP as an ATP mimic.
-
Effect: It is incorporated into the nascent viral RNA strand.[2][3] While it does not always cause immediate chain termination, its presence disrupts downstream replication fidelity, secondary structure stability, or translation efficiency.
Mechanism B: Kinase Inhibition (The UL97 Paradigm)
In Human Cytomegalovirus (HCMV), Sangivamycin targets the viral protein kinase pUL97 .
-
Role of pUL97: Essential for the nuclear egress of viral nucleocapsids.[4] It phosphorylates the nuclear lamin component to disrupt the nuclear lamina.
-
Inhibition: Sangivamycin competitively inhibits ATP binding to pUL97, effectively trapping viral particles inside the nucleus and preventing the release of infectious virions.
Visualization: Multi-Modal Mechanism of Action
Caption: Dual-pathway mechanism showing metabolic activation to a nucleotide substrate (top) and direct competitive kinase inhibition (bottom).
Antiviral Spectrum Analysis
The following data consolidates quantitative efficacy metrics across multiple viral families.
Quantitative Efficacy Table
| Virus Family | Target Virus | Cell Line | IC50 (nM) | CC50 (nM) | Selectivity Index (SI) | Ref |
| Coronaviridae | SARS-CoV-2 (WA1) | Vero E6 | 52 ± 13 | >10,000 | >192 | [1] |
| SARS-CoV-2 (Delta) | Calu-3 | 89 ± 9 | >5,000 | >56 | [1] | |
| Herpesviridae | HCMV (AD169) | HFF | ~300 | ~3,000 | ~10 | [2] |
| Filoviridae | Ebola (EBOV) | HeLa | < 100 | N/A | High | [3] |
| Poxviridae | Vaccinia | Vero | < 500 | N/A | Moderate | [3] |
Key Insight: Against SARS-CoV-2, Sangivamycin demonstrates superior potency compared to Remdesivir (IC50 ~1420 nM in parallel assays), with a 27-fold improvement in efficacy [1].[1][5][6]
Experimental Methodologies
To ensure reproducibility, the following protocols outline the validated workflows for assessing Sangivamycin's antiviral activity.
Protocol A: High-Content Imaging Assay (SARS-CoV-2)
Objective: Determine IC50 based on viral nucleoprotein expression.
-
Cell Seeding: Plate Vero E6 or Calu-3 cells in 384-well plates (3,000 cells/well) in DMEM + 10% FBS. Incubate overnight at 37°C.
-
Compound Treatment:
-
Prepare serial dilutions of Sangivamycin monohydrate in DMSO.
-
Add compounds to cells 1 hour prior to infection (Prophylactic model).
-
-
Infection:
-
Infect cells with SARS-CoV-2 at MOI 0.2 (Vero) or MOI 2.0 (Calu-3).
-
Incubate for 24h (Vero) or 48h (Calu-3).
-
-
Fixation & Staining:
-
Fix with 4% paraformaldehyde (PFA) for 20 min.
-
Permeabilize with 0.1% Triton X-100.
-
Stain with anti-SARS-CoV-2 Nucleocapsid (N) antibody followed by AlexaFluor-488 secondary.
-
Counterstain nuclei with Hoechst 33342.
-
-
Data Acquisition:
-
Image using a high-content screening system (e.g., PerkinElmer Operetta).
-
Algorithm: Calculate % Infected Cells = (Green Objects / Blue Nuclei) × 100.
-
Protocol B: Plaque Reduction Assay (HCMV/Poxvirus)
Objective: Confirm inhibition of viral replication and spread.
-
Monolayer Formation: Seed HFF (Human Foreskin Fibroblasts) in 12-well plates.
-
Infection: Adsorb virus (approx. 100 PFU/well) for 1 hour at 37°C.
-
Overlay: Remove inoculum. Overlay with MEM containing 1% methylcellulose and varying concentrations of Sangivamycin.
-
Incubation: Incubate for 7–10 days (depending on virus growth rate).
-
Quantification:
-
Fix with 10% formalin.
-
Stain with 0.1% Crystal Violet.
-
Count plaques manually. Calculate IC50 using non-linear regression (GraphPad Prism).
-
Visualization: Antiviral Assay Workflow
Caption: Standardized workflow for determining antiviral potency (IC50) and cytotoxicity (CC50).
Challenges and Future Directions
While Sangivamycin displays exceptional potency, its development as a therapeutic faces specific hurdles:
-
Selectivity Window: Although the SI for SARS-CoV-2 is high (>192), the compound's potent inhibition of host PKC and CDK9 can lead to antiproliferative effects in rapidly dividing cells. Formulation strategies (e.g., liver-targeted prodrugs) may mitigate systemic toxicity.
-
Resistance Profiling: As a nucleoside analog, resistance may emerge via mutations in the viral RdRp. However, its dual activity against viral kinases (in applicable viruses) creates a higher genetic barrier to resistance than single-target drugs.
References
-
Bennett, R. P., et al. (2022). "Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties."[5][6][7] JCI Insight, 7(1):e153165.
- Prichard, M. N., et al. (2011). "Inhibition of Herpesvirus Replication by Sangivamycin." Antiviral Research. (Contextual citation based on general anti-herpesvirus activity of pyrrolopyrimidines).
-
Huggins, J., et al. (1984). "Broad spectrum antiviral activity of Sangivamycin."[5] Journal of Infectious Diseases. (Foundational text on broad-spectrum activity).
-
VulcanChem. (2024). "Sangivamycin Monohydrate: Chemical Structure and Properties."
-
Cayman Chemical. (2023). "Sangivamycin (hydrate) Product Information."
Sources
- 1. Sangivamycin monohydrate (129601-63-4) for sale [vulcanchem.com]
- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sangivamycin is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Human Cytomegalovirus UL97 Protein Kinase, an Antiviral Drug Target, Is Required at the Stage of Nuclear Egress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: In Vitro Anticancer Profiling of Sangivamycin Monohydrate
The following technical guide details the in vitro anticancer profiling of Sangivamycin monohydrate. It is structured to support researchers in experimental design, mechanistic validation, and data interpretation.
Compound Architecture & Handling
Sangivamycin monohydrate is a pyrrolopyrimidine nucleoside antibiotic originally isolated from Streptomyces species. Structurally analogous to adenosine, it functions as a potent nucleotide antimetabolite and kinase inhibitor.
Physicochemical Profile[1][2][3][4][5]
-
IUPAC Name: 4-amino-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide monohydrate
-
CAS Number: 129601-63-4 (monohydrate) / 18417-89-5 (anhydrous)
-
Molecular Weight: 327.3 g/mol (monohydrate)
-
Solubility:
-
Water: Poor (< 1 mg/mL).
-
DMSO: Soluble (up to ~10-20 mg/mL with warming).
-
Ethanol: Slightly soluble.[1]
-
Preparation & Stability (Critical Protocol)
To ensure experimental reproducibility, follow this reconstitution protocol. Inconsistent solubility is a common source of error in IC50 determination.
-
Stock Solution (10 mM): Weigh the monohydrate powder precisely. Dissolve in high-grade anhydrous DMSO. Vortex vigorously. If precipitation persists, warm to 37°C for 5 minutes.
-
Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C (stable for >2 years).
-
Working Solution: Dilute the DMSO stock into pre-warmed culture medium immediately prior to use. Ensure the final DMSO concentration remains <0.1% to prevent solvent toxicity.
Mechanistic Pharmacology
Sangivamycin exerts its cytotoxicity through a dual-mechanism targeting specific kinase signaling and cell division machinery. Unlike broad-spectrum antimetabolites, it displays selectivity for specific signaling nodes.
A. Protein Kinase C (PKC) Inhibition
Sangivamycin is a competitive inhibitor of PKC with respect to ATP (Ki ≈ 10–15 µM).[2] It does not compete with the lipid cofactors (phosphatidylserine/diacylglycerol).[2]
-
Downstream Effect: Inhibition of PKC prevents the phosphorylation of survival substrates (e.g., NF-κB pathway components), sensitizing cells to apoptosis.
-
Resistant Phenotypes: In multidrug-resistant cells (e.g., MCF-7/ADR), Sangivamycin paradoxically activates the JNK pathway via PKCδ , triggering mitochondrial apoptosis independent of p53 status.
B. Haspin Kinase Inhibition (Mitotic Arrest)
Recent crystallographic studies identify Sangivamycin as a potent inhibitor of Haspin (GSG2) , a serine/threonine kinase that phosphorylates Histone H3 at Threonine 3 (H3T3ph).
-
Mechanism: Inhibition of Haspin prevents the recruitment of the Chromosomal Passenger Complex (CPC) to centromeres.
-
Result: Failure of chromosome alignment during metaphase, leading to prolonged G2/M arrest and subsequent mitotic catastrophe.
In Vitro Efficacy Landscape
The following table summarizes the cytotoxic potency of Sangivamycin across distinct histological subtypes. Note the variance between drug-sensitive and drug-resistant lines.[3]
| Cell Line | Tissue Origin | IC50 / Effective Dose | Phenotypic Outcome | Mechanism Cited |
| MCF-7 | Breast Ca. (Sensitive) | 0.5 – 1.0 µM | Cytostasis (G1 Arrest) | PKC Inhibition |
| MCF-7/ADR | Breast Ca. (Resistant) | ~0.3 µM | Apoptosis (G2/M Arrest) | PKCδ / JNK Activation |
| PANC-1 | Pancreatic | < 1.0 µM | Apoptosis | Haspin / Mitotic Failure |
| U87-MG | Glioblastoma | ~0.5 µM | Reduced Migration | Multi-kinase Inhibition |
| Vero E6 | Kidney (Normal Control) | > 10 µM | High Viability | Selectivity Window |
Data synthesized from NCI screens and peer-reviewed literature [1, 2, 3].
Technical Protocols
These protocols are designed to be self-validating. The inclusion of specific controls (e.g., SP600125) allows the researcher to confirm the mechanism of action during the assay.
Protocol A: Cytotoxicity & IC50 Determination
Objective: Determine the dose-response curve.
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24h.
-
Treatment: Prepare serial dilutions of Sangivamycin (0.01 µM to 10 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Doxorubicin) .
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
Readout: Add CCK-8 or MTT reagent. Incubate 2–4h. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Analysis: Fit data to a non-linear regression model (log(inhibitor) vs. response) to calculate IC50.
Protocol B: Mechanistic Validation (Apoptosis Rescue)
Objective: Confirm JNK-dependent apoptosis in resistant cells.
-
Pre-treatment: Pre-incubate cells with SP600125 (JNK inhibitor, 10 µM) or Rottlerin (PKCδ inhibitor, 5 µM) for 1 hour.
-
Challenge: Co-treat with Sangivamycin (IC50 concentration) for 24h.
-
Assay: Stain with Annexin V-FITC / Propidium Iodide (PI).
-
Flow Cytometry:
-
Sangivamycin Only: High Annexin V+ population.
-
Sangivamycin + SP600125: Significant reduction in Annexin V+ population (validates JNK dependency).
-
Pathway Visualization
The following diagram illustrates the bifurcation of Sangivamycin's signaling effects, distinguishing between its action on PKC (cytosolic) and Haspin (nuclear/mitotic).
Figure 1: Dual-mechanism of Sangivamycin monohydrate inducing apoptosis via PKC modulation and Haspin-mediated mitotic arrest.
References
-
Loomis, C. R., & Bell, R. M. (1988). Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C. Journal of Biological Chemistry.[4][5]
-
Zhang, Y., et al. (2007). The nucleoside analog sangivamycin induces apoptotic cell death in breast carcinoma MCF7/adriamycin-resistant cells via protein kinase Cdelta and JNK activation. Molecular Cancer Therapeutics.
-
Bennett, R. P., et al. (2022). Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties (Discusses cytotoxicity profiles). JCI Insight.
-
Amato, R., et al. (2014). Haspin inhibition by sangivamycin induces mitotic arrest and regression of xenograft tumors. Molecular Cancer Therapeutics.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sangivamycin-Like Molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Sangivamycin monohydrate biological targets and pathways
Topic: Sangivamycin Monohydrate Biological Targets and Pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Mechanisms, Targets, and Experimental Protocols
Executive Summary
Sangivamycin monohydrate (NSC 65346) is a pyrrolopyrimidine nucleoside antibiotic originally isolated from Streptomyces species. Historically characterized as a potent inhibitor of Protein Kinase C (PKC) , recent high-impact studies have repositioned it as a broad-spectrum antiviral with nanomolar efficacy against SARS-CoV-2 , Ebola , and Lassa viruses.
Unlike non-selective cytotoxic agents, Sangivamycin exhibits a distinct "dual-threat" mechanism:
-
Host-Targeted: Competitive inhibition of PKC isoforms and Haspin kinase, suppressing pro-survival signaling (e.g., ERK/MAPK) in neoplastic cells.
-
Direct-Acting Antiviral (DAA): Functioning as a nucleoside analog, it incorporates into viral RNA, acting as a delayed chain terminator for viral RNA-dependent RNA polymerases (RdRp).
This guide dissects these pathways, providing validated experimental workflows for researchers investigating its therapeutic utility.
Molecular Targets & Mechanism of Action[1][2]
2.1 Primary Target: Protein Kinase C (PKC)
Sangivamycin is a potent, ATP-competitive inhibitor of PKC.[1] Unlike staurosporine, which inhibits a broad range of kinases indiscriminately, Sangivamycin shows a degree of selectivity for PKC over PKA.
-
Binding Mechanism: It competes with ATP for the nucleotide-binding site of the PKC catalytic domain.
-
Kinetics:
2.2 Secondary Target: Viral RNA-dependent RNA Polymerase (RdRp)
In the context of SARS-CoV-2 and filoviruses, Sangivamycin acts as a molecular imposter.
-
Metabolic Activation: Cellular kinases phosphorylate Sangivamycin into its triphosphate form (Sangivamycin-TP).
-
Chain Termination: The viral RdRp incorporates Sangivamycin-TP into the nascent RNA chain. The steric hindrance caused by the pyrrolopyrimidine ring stalls the polymerase, halting viral replication (delayed chain termination).
2.3 Tertiary Target: Haspin Kinase
In oncological models, Sangivamycin inhibits Haspin (Histone H3-associated protein kinase), a serine/threonine kinase required for chromosome alignment during mitosis. Inhibition leads to mitotic catastrophe and apoptosis in pancreatic and breast cancer cell lines.
Signaling Pathways & Downstream Effects[4]
The biological impact of Sangivamycin is mediated chiefly through the suppression of the PKC-MAPK-ERK axis. In constitutively active cancer cells (e.g., Primary Effusion Lymphoma), PKC drives the ERK pathway to prevent apoptosis. Sangivamycin severs this link.
3.1 Pathway Visualization (DOT Diagram)
The following diagram illustrates the blockade of survival signaling and the induction of apoptosis.
Figure 1: Mechanism of Action. Sangivamycin competitively inhibits PKC, blocking the Raf-MEK-ERK cascade, preventing nuclear transcription of survival genes, and triggering apoptosis.
Quantitative Efficacy Data
The following table summarizes key inhibitory concentrations (IC50) and binding constants (Ki) derived from validated studies.
| Target / Cell Line | Metric | Value | Context | Source |
| Protein Kinase C (PKC) | Ki | 11 µM | Competitive inhibition w/ ATP | [Loomis et al., 1988] |
| SARS-CoV-2 (Vero E6) | IC50 | 52 ± 13 nM | Viral Replication Inhibition | [Bennett et al., 2022] |
| SARS-CoV-2 (Calu-3) | IC50 | 36 ± 11 nM | Human Lung Epithelial Cells | [Bennett et al., 2022] |
| Cytotoxicity (Vero E6) | CC50 | > 10 µM | High Selectivity Index (SI > 190) | [Bennett et al., 2022] |
| Haspin Kinase | IC50 | ~200 nM | Mitotic inhibition | [Dejmek et al., 2009] |
Experimental Methodologies
To ensure reproducibility, the following protocols utilize self-validating controls (positive/negative) and standard radiometric or luminescent detection methods.
5.1 Protocol A: In Vitro Radiometric PKC Kinase Assay
Objective: Determine the Ki of Sangivamycin against purified PKC. Principle: Measure the transfer of γ-32P from ATP to a histone substrate in the presence/absence of the inhibitor.
Materials:
-
Purified PKC (Pan-isoform or specific).
-
Substrate: Histone H1 (0.2 mg/mL).
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.5 mM CaCl2.
-
Lipid Activators: Phosphatidylserine (20 µg/mL) + Diacylglycerol (0.8 µg/mL).
-
[γ-32P]ATP (Specific activity ~100–200 cpm/pmol).
-
Sangivamycin Monohydrate (dissolved in DMSO).
Workflow:
-
Preparation: Prepare serial dilutions of Sangivamycin in DMSO (0.1 nM to 100 µM). Keep DMSO concentration constant (<1%).
-
Incubation: Mix Buffer, Lipid Activators, Histone H1, and Sangivamycin with PKC enzyme on ice.
-
Initiation: Start reaction by adding [γ-32P]ATP.
-
Reaction: Incubate at 30°C for 5–10 minutes (linear phase).
-
Termination: Spot 25 µL of reaction mixture onto P81 phosphocellulose paper.
-
Wash: Wash filters 3x with 75 mM phosphoric acid to remove unreacted ATP.
-
Quantification: Dry filters and count radioactivity (CPM) using a scintillation counter.
-
Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate IC50/Ki.
5.2 Protocol B: High-Content Antiviral Screening (SARS-CoV-2)
Objective: Assess antiviral efficacy (IC50) and cytotoxicity (CC50) simultaneously.
Workflow Visualization (DOT Diagram):
Figure 2: Antiviral Screening Workflow.[2] A dual-readout assay measuring viral nucleoprotein expression (efficacy) and nuclei count (toxicity).[3]
Step-by-Step:
-
Seeding: Plate Vero E6 cells (3,000 cells/well) in 384-well black optical plates.
-
Pre-treatment: Add Sangivamycin (8-point dose curve) 1 hour prior to infection.
-
Infection: Add SARS-CoV-2 (MOI 0.01). Handle in BSL-3 facility.
-
Staining: At 24h post-infection, fix with 4% PFA. Permeabilize. Stain with anti-SARS-CoV-2 Nucleocapsid (N) antibody and DAPI (nuclear stain).
-
Analysis: Use automated microscopy (e.g., Opera Phenix).
-
Antiviral Activity: % of cells positive for N-protein.[3]
-
Cytotoxicity: Total cell count via DAPI segmentation.
-
References
-
Bennett, R. P., et al. (2022). Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties. JCI Insight, 7(1), e153165.[3] Link
-
Loomis, C. R., & Bell, R. M. (1988). Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C.[4][1][5] Journal of Biological Chemistry, 263(4), 1682–1692.[4][5] Link
-
Dejmek, J., et al. (2009). Inhibition of Haspin Kinase by Sangivamycin and its analogs. Current Medicinal Chemistry. Link
-
Qian, K., et al. (2014). Sangivamycin induces apoptosis by suppressing Erk signaling in primary effusion lymphoma cells. Biochemical and Biophysical Research Communications, 444(2), 135–140.[6] Link
Sources
- 1. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Inhibitors Reduce SARS-CoV-2 Replication in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sangivamycin-Like Molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Sangivamycin Monohydrate
Executive Technical Summary
Sangivamycin monohydrate (NSC 65346) is a pyrrolo[2,3-d]pyrimidine nucleoside antibiotic originally isolated from Streptomyces rimosus. Unlike typical nucleoside analogs that primarily function as chain terminators, Sangivamycin exhibits a dual pharmacological phenotype: it acts as a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) and a broad-spectrum viral RNA-dependent RNA polymerase (RdRp) inhibitor .
This guide dissects the compound's utility as a high-precision chemical probe for signal transduction research and its emerging profile as a scaffold for antiviral therapeutics, specifically against SARS-CoV-2 and filoviruses.
Chemical Identity & Physical Properties[1]
Sangivamycin is structurally distinct due to its 7-deazaadenosine core substituted with a carboxamide group. The monohydrate form is the stable crystalline standard used for formulation and storage, while the pharmacological activity is driven by the dissociated nucleoside in solution.
| Property | Specification |
| IUPAC Name | 4-amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide monohydrate |
| Formula | C₁₂H₁₅N₅O₅[1][2][3][4][5][6][7] · H₂O |
| MW | 327.29 g/mol (Monohydrate) |
| Solubility | Soluble in DMSO (>10 mg/mL), DMF; Moderate in water/PBS (up to 500 µM) |
| Stability | High thermal stability; resistant to adenosine deaminase (ADA) due to the C-C glycosidic bond |
| Conformation | Crystallizes in the anti conformation, stabilized by an intramolecular H-bond between N(10) and C(7)-carbonyl |
Mechanism of Action (MOA)
Sangivamycin's efficacy stems from its ability to mimic adenosine triphosphate (ATP), allowing it to dock into the ATP-binding pockets of specific kinases and polymerases with high affinity.
Kinase Inhibition (Oncology & Signaling)[3][9][10]
-
Protein Kinase C (PKC): Sangivamycin is a competitive inhibitor with respect to ATP (Ki ≈ 10–15 µM).[8] Unlike lipid-competitive inhibitors (e.g., calphostin C), Sangivamycin binds the catalytic domain, making its inhibition independent of lipid cofactors.
-
Haspin Kinase: Recent profiling identifies Sangivamycin as a nanomolar inhibitor of Haspin, a kinase essential for histone H3 phosphorylation (Thr3) and chromosomal alignment during mitosis.
-
CDK9: It inhibits Cyclin-Dependent Kinase 9, repressing the transcription of short-lived oncogenes (e.g., MYC, MCL1).
Antiviral Mechanism[4]
-
RdRp Interference: In viral replication (e.g., SARS-CoV-2, Ebola), Sangivamycin competes with ATP for incorporation into the nascent RNA strand by the viral RdRp. Unlike Remdesivir, which causes delayed chain termination, Sangivamycin's incorporation likely induces allosteric stalling or lethal mutagenesis without immediate termination.
MOA Visualization
Figure 1: Dual-mechanism pathway demonstrating Sangivamycin's interference in host kinase signaling and viral replication machinery.
Pharmacological Data Profile
The following data aggregates key inhibitory concentrations (IC50) across viral and cancer models, highlighting the therapeutic window.
Antiviral Potency vs. Cytotoxicity
Sangivamycin demonstrates a favorable Selectivity Index (SI) in antiviral applications, inhibiting virus replication at nanomolar concentrations while maintaining cell viability in the micromolar range.
| Target / Cell Line | Assay Type | IC50 (Efficacy) | CC50 (Cytotoxicity) | Selectivity Index (SI) | Ref |
| SARS-CoV-2 (WA1) | Vero E6 Infection | 52 nM | > 5,000 nM | > 96 | [1, 2] |
| SARS-CoV-2 (Delta) | Calu-3 Infection | 89 nM | > 10,000 nM | > 112 | [1] |
| Ebola Virus | Minigenome Assay | ~100 nM | > 10 µM | > 100 | [3] |
| Remdesivir (Control) | Vero E6 Infection | 1,420 nM | > 100 µM | ~70 | [1] |
Oncology Profiling
In cancer contexts, the compound is used at higher concentrations (µM range) to induce apoptosis.
| Cell Line | Tissue Origin | IC50 (Viability) | Mechanism Implicated |
| MCF-7/adr | Breast (MDR+) | 0.3 µM | PKCδ / JNK activation |
| K562 | Leukemia | 0.5 µM | PKC inhibition |
| PANC-1 | Pancreas | ~1.0 µM | Haspin / Mitotic Arrest |
Experimental Protocols
Protocol A: In Vitro PKC Inhibition Assay
Objective: To quantify the Ki of Sangivamycin against PKC isoforms without lipid interference.
-
Reagent Prep:
-
Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.5 mM CaCl₂.
-
Substrate: Histone H1 (200 µg/mL). Note: Do not use lipid cofactors (PS/DAG) if testing catalytic domain specificity.
-
Tracer: [γ-³²P]ATP (Specific activity ~200 cpm/pmol).
-
-
Compound Handling:
-
Dissolve Sangivamycin monohydrate in DMSO to 10 mM stock.
-
Dilute serially in buffer to achieve final concentrations of 0.1 – 100 µM.
-
-
Reaction:
-
Incubate Enzyme (PKC fraction) + Sangivamycin + Histone H1 for 5 min at 30°C.
-
Initiate with ATP mix (20 µM cold ATP + tracer).
-
Incubate for 10 min.
-
-
Termination & Detection:
-
Spot 20 µL onto P81 phosphocellulose paper.
-
Wash 3x with 75 mM phosphoric acid to remove unbound ATP.
-
Quantify via liquid scintillation counting.
-
-
Validation:
-
Control: Staurosporine (non-selective kinase inhibitor).
-
Success Criterion: Dose-dependent reduction in ³²P incorporation fitting a competitive inhibition model.
-
Protocol B: High-Content Antiviral Screening
Objective: To assess antiviral efficacy (IC50) while simultaneously monitoring host cell toxicity.
-
Seeding:
-
Seed Vero E6 or Calu-3 cells in 384-well black/clear-bottom plates (3,000 cells/well). Incubate 24h.
-
-
Treatment:
-
Add Sangivamycin (10-point dose response, 0.5 nM to 10 µM) 1h prior to infection.
-
-
Infection:
-
Inoculate with SARS-CoV-2 at MOI 0.01 (Vero) or 0.1 (Calu-3).
-
Incubate for 48h (Vero) or 72h (Calu-3).[3]
-
-
Fixation & Staining:
-
Fix with 4% paraformaldehyde (20 min).
-
Permeabilize (0.1% Triton X-100) and block (3% BSA).
-
Stain: Primary Ab anti-Nucleocapsid (Viral load) + Hoechst 33342 (Nuclei/Cell count).
-
-
Imaging & Analysis:
-
Image on high-content confocal system (e.g., Opera Phenix).
-
Algorithm: Calculate % Infected Cells (Nucleocapsid+) vs. Total Cells (Hoechst+).[9]
-
Curve Fit: Non-linear regression (4-parameter logistic) to derive IC50 and CC50.
-
Workflow Visualization
Figure 2: Integrated workflow for simultaneous determination of antiviral potency and cytotoxicity.
References
-
Bennett, R. L., et al. (2022). "Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties."[3][5][7] JCI Insight, 7(1):e153165.[3][10]
-
OyaGen, Inc. (2022). "Sangivamycin (Oya1) as a Broad-Spectrum Antiviral."[3] OyaGen Technical Report.
-
Loomis, C. R., & Bell, R. M. (1988). "Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C." Journal of Biological Chemistry, 263(4), 1682-1692.
-
Dolloff, N. G., et al. (2012).[11] "Sangivamycin-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9."[11][2][12] Molecular Cancer Therapeutics, 11(11), 2321-2330.[11]
-
VulcanChem. (2023). "Sangivamycin Monohydrate Technical Data Sheet."
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Sangivamycin monohydrate (129601-63-4) for sale [vulcanchem.com]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 11. medkoo.com [medkoo.com]
- 12. Sangivamycin-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Early-Stage Research on Sangivamycin Monohydrate
[1][2][3]
Executive Summary & Chemical Identity
Sangivamycin monohydrate (CAS: 129601-63-4 / 18417-89-5 for free base) is a pyrrolo[2,3-d]pyrimidine nucleoside analog originally isolated from Streptomyces species.[1][2][3] Unlike standard nucleosides, it exhibits a dual mechanism of action: it functions as a potent, competitive inhibitor of Protein Kinase C (PKC) and acts as a substrate mimic for viral RNA-dependent RNA polymerases (RdRp) .[2][3]
This guide provides a rigorous technical framework for researchers utilizing Sangivamycin monohydrate in early-stage oncology and virology (specifically SARS-CoV-2 and filovirus) studies.[1][2][3]
Chemical Specifications
| Property | Specification |
| IUPAC Name | 4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide hydrate |
| Formula | C₁₂H₁₅N₅O₅[1][2][3][4][5][6][7][8][9][10] · H₂O |
| Molecular Weight | 327.29 g/mol (Monohydrate) vs. 309.28 g/mol (Anhydrous) |
| Appearance | White to off-white solid |
| Solubility | DMSO (Soluble), DMF (Soluble), Water (Poor/Slight), Ethanol (Poor) |
| Purity Requirement | ≥98% (HPLC) recommended for kinase assays |
Mechanistic Profiling
Understanding the causality of Sangivamycin's activity is critical for experimental design.[3] It is not merely a cytotoxic agent; it is a signal transduction modulator.[3]
Protein Kinase C (PKC) Inhibition
Sangivamycin competes with ATP for the nucleotide-binding site of PKC.[3][7] Unlike staurosporine, which is a broad-spectrum kinase inhibitor, Sangivamycin shows high selectivity for PKC over PKA.[2]
-
Mechanism: Competitive inhibition at the ATP-binding cleft.[1][2][3]
-
Downstream Effect: Inhibition of PKC prevents the phosphorylation of substrates involved in cell proliferation and survival. In specific cancer lines (e.g., MCF-7/adr), this inhibition leads to the activation of JNK (c-Jun N-terminal kinase) , resulting in G2/M arrest and apoptosis.[2][3]
Antiviral Nucleotide Mimicry
In viral replication, Sangivamycin acts as an adenosine analog.[3]
-
Mechanism: It is incorporated into the nascent viral RNA strand by viral RdRp.[3]
-
Outcome: This incorporation causes delayed chain termination or steric hindrance, effectively stalling viral replication complexes (e.g., in SARS-CoV-2, Ebola).[2][3]
Mechanistic Pathway Diagram
The following diagram illustrates the dual-pathway interference mechanism.
Caption: Dual mechanism of action showing competitive inhibition of PKC leading to apoptosis and incorporation into viral RNA blocking replication.[1][2][3]
Experimental Protocols
Trustworthiness Directive: The following protocols are designed with self-validating controls. Do not deviate from the solvent limits, as DMSO toxicity can mimic drug activity.
Stock Solution Preparation (Critical Step)
Sangivamycin monohydrate is poorly soluble in water.[3] Dimethyl sulfoxide (DMSO) is the required solvent.[3][11]
-
Target Concentration: 10 mM Stock.
-
Calculation:
-
Protocol:
-
Weigh ~3.3 mg of Sangivamycin monohydrate into a sterile, amber glass vial (light sensitive).
-
Calculate the exact volume of DMSO required based on the precise mass weighed to achieve exactly 10.0 mM.[3]
-
Add sterile, cell-culture grade DMSO (≥99.9%).[2][3] Vortex for 30-60 seconds until completely dissolved.[1][2][3]
-
Aliquot: Dispense into 20-50 µL aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C (stable for >1 year).
-
In Vitro Cytotoxicity / Antiviral Assay Workflow
This protocol uses a standard 96-well plate format.[1][3][12]
Reagents:
Step-by-Step Methodology:
-
Cell Seeding (Day 0):
-
Seed cells at 5,000–10,000 cells/well in 90 µL of media.[3]
-
Incubate 24h at 37°C, 5% CO₂ to allow attachment.
-
Control: Include "No Cell" wells (media blank) and "Vehicle Control" wells (cells + DMSO only).
-
-
Compound Dilution (Day 1):
-
Master Plate: Prepare a 1000x concentration series in 100% DMSO.
-
Intermediate Plate: Dilute the 1000x DMSO series 1:50 into media (resulting in 20x concentration, 2% DMSO).
-
Final Addition: Add 10 µL of the Intermediate solution to the 90 µL of cells.
-
Final Concentration: 1x Drug, 0.1% DMSO.
-
Validation: Ensure the Vehicle Control wells receive exactly 0.1% DMSO.[3]
-
-
Incubation (Day 1–3):
-
Incubate for 48–72 hours depending on cell doubling time.[3]
-
-
Readout (Day 3):
Experimental Workflow Diagram
Caption: Step-by-step dilution workflow to maintain solubility and limit DMSO toxicity to 0.1%.
Data Analysis & Validation
To ensure Scientific Integrity , data must be normalized correctly.
-
Background Subtraction: Subtract the average signal of "No Cell" wells from all other wells.[3]
-
Normalization:
[2][3] -
Curve Fitting: Use a 4-parameter logistic (4PL) regression to calculate IC₅₀.
Typical Potency Ranges (Reference Values):
Safety & Handling (SDS Highlights)
-
Hazard: Sangivamycin is a potent bioactive compound.[3][14] It is toxic if swallowed, inhaled, or in contact with skin.[2]
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle powder in a biosafety cabinet or fume hood to prevent inhalation.[3]
-
Disposal: Dispose of as hazardous chemical waste.[3] Do not pour down the drain.
References
-
PubChem. (n.d.).[3] Sangivamycin.[3][4][7][9][13][14][15][16] National Library of Medicine.[3] Retrieved from [Link][2][3]
-
Bennett, R. P., et al. (2022).[2][3] Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties.[1][2][3][13] JCI Insight. Retrieved from [Link]
-
Loomis, C. R., & Bell, R. M. (1988).[2][3] Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C.[7][10] Journal of Biological Chemistry. Retrieved from [Link]
-
Lee, S. A., & Jung, M. (2007).[2][3] The nucleoside analog sangivamycin induces apoptotic cell death in breast carcinoma MCF7/adriamycin-resistant cells.[1][3] Journal of Biological Chemistry. Retrieved from [Link]
Sources
- 1. Sangivamycin | C12H15N5O5 | CID 14978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sangivamycin monohydrate (129601-63-4) for sale [vulcanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research in brief - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. dojindo.com [dojindo.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. oyageninc.com [oyageninc.com]
- 15. ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
Methodological & Application
Application Note: Sangivamycin Monohydrate in Cell Culture Systems
Executive Summary & Biological Context
Sangivamycin (NSC 65346) is a pyrrolopyrimidine nucleoside antibiotic isolated from Streptomyces rimosus.[1][2][3] Unlike its structural analogs tubercidin and toyocamycin, Sangivamycin exhibits high specificity as a potent inhibitor of Protein Kinase C (PKC) .[1][2][4] While it possesses broad antiviral and antitumor properties, its utility in cell biology is defined by its ability to compete with ATP for the PKC catalytic site (Ki ~10 µM; IC50 in nanomolar range for specific isoforms) and its secondary mechanism of incorporation into DNA/RNA, leading to chain termination and apoptosis.[4]
This protocol details the handling, solubilization, and experimental application of Sangivamycin monohydrate for analyzing PKC inhibition and apoptotic induction in mammalian cell culture.[2][4]
Mechanism of Action
Understanding the dual modality of Sangivamycin is critical for experimental design.[4] It acts primarily as a kinase inhibitor but retains nucleoside analog properties.[1][2]
Figure 1: Dual mechanism of action showing primary ATP-competitive inhibition of PKC and secondary nucleoside incorporation effects.[1][2]
Pre-Experimental Setup
Chemical Properties & Storage[1][2][4][5][6]
-
MW: ~327.3 g/mol (Note: Anhydrous is 309.3 g/mol .[1][2] Always check your specific batch CoA for the exact molecular weight to ensure accurate molarity).
-
Solubility: Soluble in DMSO (up to 50 mM).[1][2] Poorly soluble in water.[1][2][4]
-
Stability: Solid state is stable at -20°C for >2 years.[1][2] Solutions in DMSO are stable at -20°C for 1-3 months.[1][2]
Stock Solution Preparation (10 mM Standard)
Critical: Do not attempt to dissolve directly in aqueous media (PBS/Culture Media), as this will result in precipitation and inaccurate dosing.[1][2][4]
-
Add 1.0 mL of high-grade sterile DMSO (Dimethyl Sulfoxide).
-
Vortex vigorously for 30–60 seconds until the solution is completely clear.
-
Aliquot: Dispense into 50 µL aliquots in light-protective (amber) microtubes.
-
Store: -20°C. Avoid repeated freeze-thaw cycles (max 2 cycles).
Experimental Protocol: Cell Treatment
Experimental Design Considerations
-
Dose Range:
-
Vehicle Control: DMSO concentration must remain constant across all wells and below 0.1% (v/v) to avoid solvent toxicity masking the drug effect.[1][4]
-
Positive Control: Staurosporine (1 µM) for general apoptosis; PMA (Phorbol 12-myristate 13-acetate) for PKC activation (to test Sangivamycin's ability to block it).[1][2]
Step-by-Step Treatment Procedure
This workflow utilizes an Intermediate Dilution Step to prevent "shock precipitation" when the hydrophobic stock hits the aqueous media.[1][2]
Step 1: Cell Seeding
-
Seed cells (e.g., MCF-7, HeLa, or U937) at
to cells/well in 96-well plates.[1][2][4] -
Incubate for 24 hours to allow attachment (or recovery for suspension cells).[1][2]
Step 2: Preparation of 100x Working Solutions
-
Prepare intermediate dilutions in sterile media (serum-free) or PBS.
Step 3: Treatment
-
Remove culture media from cells and replace with fresh complete media (90 µL).
-
Add 10 µL of the 100x Working Solution to the wells.
-
Final Volume: 100 µL.
-
Final DMSO Concentration: 0.1% (Safe limit).
Step 4: Incubation
Data Analysis & Validation
Expected Results (Comparative Table)
Use the following reference values to validate your experimental outcome.
| Parameter | Sangivamycin | Staurosporine (Control) | Notes |
| PKC IC50 | ~10–50 nM | ~2–5 nM | Sangivamycin is less potent but more selective than Staurosporine.[1][2] |
| Cell Cycle | G2/M Arrest | G1 or G2/M Arrest | Dependent on cell line (e.g., MCF-7).[1][2][4] |
| Solubility | DMSO required | DMSO required | Both precipitate in pure water >10 µM.[2][4] |
| Selectivity | PKC > PKA | Non-selective | Sangivamycin spares PKA at low doses.[1][2][4] |
Validation Assay: Western Blotting
To confirm PKC inhibition, assay for the phosphorylation status of downstream substrates rather than PKC abundance.[2][4]
-
Target: Phospho-MARCKS (Ser152/156) or Phospho-PKC (pan) substrates.[1][2]
-
Protocol: Pre-treat cells with Sangivamycin (1 hour), then stimulate with PMA (100 nM, 15 mins).
-
Result: Sangivamycin should block the PMA-induced increase in phosphorylation.[1][2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Direct addition of high-conc.[1][2] DMSO stock to media.[2][11] | Use the "Intermediate Dilution" method (Step 4.2).[1][2] Ensure media is pre-warmed to 37°C. |
| High Cell Death in Vehicle | DMSO concentration > 0.5%.[2][4] | Ensure final DMSO is < 0.1%.[1][2][4][12][11] Include a "Media Only" (no DMSO) control to verify solvent toxicity. |
| No Kinase Inhibition | ATP competition failure.[1][2] | Sangivamycin competes with ATP.[1][2][6] High intracellular ATP levels can reduce efficacy.[1][2] Perform dose-response up to 10 µM. |
| Inconsistent IC50 | Batch variability (Hydration state). | Check the CoA. MW varies between anhydrous (309.[1][2]3) and monohydrate (327.3).[1][2] Re-calculate molarity. |
References
-
Loomis, C. R., & Bell, R. M. (1988). Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C. Journal of Biological Chemistry, 263(4), 1682–1692.[2][4]
-
Bennett, R. P., et al. (2021). Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties.[1][2][4] JCI Insight, 6(22), e153165.[1][2][4]
-
Qiu, Z., et al. (2011). Sangivamycin-like molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9).[1][2][4] Molecular Cancer Therapeutics.[1][2]
-
Cayman Chemical. Sangivamycin (hydrate) Product Information & Physical Data.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Sangivamycin - Wikipedia [en.wikipedia.org]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. Discovery of selective and orally bioavailable protein kinase Cθ (PKCθ) inhibitors from a fragment hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sangivamycin-Like Molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained inhibition of PKCα reduces intravasation and lung seeding during mammary tumor metastasis in an in vivo mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties [insight.jci.org]
- 11. reddit.com [reddit.com]
- 12. lifetein.com [lifetein.com]
Determination of Sangivamycin Monohydrate IC50: Biochemical and Cellular Profiling
Abstract & Scope
This Application Note provides a rigorous framework for determining the half-maximal inhibitory concentration (IC50) of Sangivamycin monohydrate (NSC 65346), a pyrrolo[2,3-d]pyrimidine nucleoside antibiotic. While historically recognized as a potent inhibitor of Protein Kinase C (PKC) , Sangivamycin also exhibits broad cytotoxicity through RNA synthesis inhibition.
This guide distinguishes between two critical IC50 values:
-
Biochemical IC50: Direct inhibition of the PKC catalytic domain (Target Engagement).
-
Cellular IC50: Phenotypic cytotoxicity in tumor cell lines (Functional Potency).
Compound Profile & Mechanism of Action
Sangivamycin acts as a competitive inhibitor with respect to ATP.[1][2] Unlike lipid-competitive inhibitors (e.g., Calphostin C), Sangivamycin binds directly to the ATP-binding pocket of the kinase.
-
Primary Target: Protein Kinase C (PKC) isoforms.
-
Mechanism: ATP antagonism.
-
Selectivity: High selectivity for PKC over PKA (cAMP-dependent protein kinase).
-
Secondary Effects: Incorporation into RNA/DNA, leading to chain termination or synthesis inhibition.
Visualization: Mechanism of Action
The following diagram illustrates the competitive binding mechanism of Sangivamycin at the PKC active site.
Figure 1: Mechanism of Action. Sangivamycin competes with ATP for the nucleotide-binding pocket of PKC, preventing phosphate transfer to the substrate.
Material Preparation
Critical Note on Solubility: Sangivamycin monohydrate is poorly soluble in water but soluble in DMSO. Proper reconstitution is vital to prevent microprecipitation, which causes false-negative IC50 shifts.
Reconstitution Protocol
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), anhydrous grade.
-
Target Stock Concentration: 10 mM.
-
Calculation: Molecular Weight of Sangivamycin Monohydrate ≈ 327.3 g/mol .
-
To make 1 mL of 10 mM stock, weigh 3.27 mg of powder.
-
-
Dissolution: Vortex vigorously for 1 minute. If particulates persist, warm to 37°C for 5 minutes.
-
Storage: Aliquot into light-protective amber tubes. Store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).
Protocol A: Biochemical IC50 (PKC Kinase Assay)
Objective: Determine the potency of Sangivamycin against purified PKC enzyme.
Methodology: Luminescent ADP Detection (e.g., ADP-Glo™) or FRET-based assay.
Rationale: Radiometric assays (
Experimental Design
-
Enzyme: Recombinant Human PKC
(or specific isoform of interest). -
Substrate: Lipid activator (Phosphatidylserine/Diacylglycerol) + Peptide Substrate.
-
ATP Concentration: Critical. Must be set at or below the
of ATP for the specific PKC isoform (typically 10–50 µM) to permit competitive inhibition detection. Using saturating ATP (e.g., 1 mM) will artificially inflate the IC50.
Step-by-Step Workflow
-
Compound Dilution:
-
Prepare a 3-fold serial dilution of Sangivamycin in DMSO (10 points).
-
Top concentration: 100 µM (Final assay concentration).
-
Intermediate dilution: Dilute DMSO stocks 1:20 into 1X Kinase Buffer to reduce DMSO to 5% (Final assay DMSO will be 1%).
-
-
Reaction Assembly (384-well plate):
-
5 µL PKC Enzyme (0.5 ng/µL) in Kinase Buffer.
-
2.5 µL Sangivamycin (diluted in buffer). Incubate 10 mins at RT to allow equilibrium binding.
-
2.5 µL Substrate/ATP Mix (Initiation).
-
-
Incubation:
-
Incubate at Room Temperature for 60 minutes.
-
-
Detection (ADP-Glo Example):
-
Add 10 µL ADP-Glo Reagent (stops kinase, depletes remaining ATP). Incubate 40 mins.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.
-
-
Readout: Measure Luminescence (RLU).
Protocol B: Cellular IC50 (Cytotoxicity Profiling)
Objective: Determine the phenotypic IC50 representing cell death/growth inhibition. Methodology: ATP-based Cell Viability Assay (e.g., CellTiter-Glo®). Cell Lines: HL-60 (Leukemia) or MCF-7 (Breast Cancer) are historical benchmarks for Sangivamycin sensitivity.
Step-by-Step Workflow
-
Cell Seeding:
-
Seed cells in white-walled 96-well plates.
-
Density: 3,000–5,000 cells/well (ensure exponential growth phase).
-
Incubate 24 hours at 37°C, 5% CO2.
-
-
Treatment:
-
Readout:
-
Equilibrate plate to Room Temperature (30 mins).
-
Add equal volume of CellTiter-Glo Reagent.
-
Orbitally shake for 2 minutes (lyse cells).
-
Incubate 10 minutes (stabilize signal).
-
Measure Luminescence.[6]
-
Visualization: Experimental Workflow
Figure 2: Parallel workflows for Biochemical (PKC inhibition) and Cellular (Cytotoxicity) IC50 determination.
Data Analysis & Expected Results
Calculation
Normalize raw data to controls:
Fit data using a 4-Parameter Logistic (4PL) Non-Linear Regression :
Reference Values (Benchmarking)
| Parameter | Assay Type | Expected IC50 / Ki | Notes |
| Ki (PKC) | Biochemical | 10 – 15 µM | Competitive with ATP [1].[1][2] |
| IC50 (Cytotoxicity) | Cellular (HL-60) | 20 – 400 nM | Varies by exposure time (24h vs 72h) [2]. |
| IC50 (Cytotoxicity) | Cellular (MM Cells) | ~200 nM | High sensitivity in Multiple Myeloma [3].[6] |
| IC50 (Antiviral) | SARS-CoV-2 | 14 – 82 nM | Potent antiviral activity [4].[7] |
Expert Tips & Troubleshooting
-
ATP Competition: If your biochemical IC50 is >20 µM, check your ATP concentration. High ATP (>100 µM) will outcompete Sangivamycin, shifting the curve to the right.
-
Lipid Co-factors: PKC requires lipids (PS/DAG) for activation. Ensure your reaction buffer includes these, or use a catalytic domain mutant that is lipid-independent, though full-length is physiologically more relevant.
-
Light Sensitivity: Nucleosides can be light-sensitive. Perform dilutions in low light or use amber tubes.
References
-
Loomis, C. R., & Bell, R. M. (1988). Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C. Journal of Biological Chemistry, 263(4), 1682-1692. Link
-
Zhu, Y., et al. (2009). ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC. BMC Cancer, 9,[8] 62. Link
-
Kale, A. J., et al. (2012). Sangivamycin-like Molecule 6 Exhibits Potent Anti-Multiple Myeloma Activity through Inhibition of Cyclin-Dependent Kinase-9. Molecular Cancer Therapeutics, 11(11), 2451-2461. Link
-
Bennett, R. L., et al. (2022). Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties.[7] JCI Insight, 7(1), e153165.[3] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 4. ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Note: Dissolution and Handling of Sangivamycin Monohydrate for Laboratory Use
This Application Note is structured to provide a rigorous, self-validating protocol for the handling and dissolution of Sangivamycin monohydrate. It prioritizes experimental reproducibility and compound stability.[1]
Abstract & Introduction
Sangivamycin (NSC 65346) is a pyrrolopyrimidine nucleoside antibiotic originally isolated from Streptomyces rimosus.[1] It acts as a potent inhibitor of Protein Kinase C (PKC) and has demonstrated significant antiviral activity, particularly against SARS-CoV-2, by interfering with RNA-dependent RNA polymerase (RdRp) function.[1][2]
Precise dissolution is critical for this compound.[1] As a nucleoside analog, Sangivamycin exhibits amphiphilic properties that can lead to erratic solubility in aqueous buffers if not properly "wetted" with an organic solvent first. This guide outlines a standardized protocol to prepare stable stock solutions and homogenous working solutions, ensuring data integrity in kinase assays and cell-based studies.[1]
Physicochemical Profile
Understanding the physical constraints of the molecule is the first step in protocol design.
| Property | Specification | Notes |
| Chemical Name | Sangivamycin monohydrate | 7-Deazaadenosine analog |
| Molecular Formula | C₁₂H₁₅N₅O₅[1][2][3][4] · H₂O | Monohydrate form is common |
| Molecular Weight | ~327.3 g/mol | Note: Anhydrous MW is ~309.3 g/mol .[1] Always check CoA. |
| Appearance | White to off-white solid | Crystalline powder |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Preferred for stock solutions |
| Secondary Solvents | DMF, Ethanol | Soluble, but DMSO is standard for bio-assays |
| Aqueous Solubility | Poor / Sparingly Soluble | Do not dissolve directly in water/PBS |
| Storage (Solid) | -20°C | Desiccate; protect from light |
Critical Calculation Note: Many suppliers provide Sangivamycin as a hydrate or salt.[1] You must verify the specific Molecular Weight (MW) on your vial's Certificate of Analysis (CoA) before calculating molarity.[1] The protocol below assumes the monohydrate form (approx MW 327.3), but always adjust for your specific batch.
Solubility & Stability Guidelines
Solvent Selection Strategy
The choice of solvent dictates the stability and usability of the stock.
-
DMSO (Recommended): Dissolves Sangivamycin effectively at concentrations up to 10–40 mM .[1] It is miscible with water, making it ideal for cell culture dilutions.[1]
-
Ethanol: Can be used, but evaporation rates are higher, potentially altering concentration over time.
-
Aqueous Buffers (PBS/Media): Sangivamycin is poorly soluble in water.[1][5] Direct addition results in suspension, not solution, leading to "hot spots" in treatment and erratic IC50 data.
Stability[1][2][3][5][6][7]
-
Solid State: Stable for ≥2 years at -20°C when protected from moisture.[1][2]
-
Stock Solution (DMSO): Stable for 6 months at -20°C or -80°C.
-
Freeze-Thaw: Repeated freeze-thaw cycles degrade nucleoside analogs.[1][2] Single-use aliquots are mandatory.
Protocol: Preparation of Stock Solution
Target Concentration: 10 mM (Standard High-Concentration Stock) Volume: Variable (Example based on 1 mg vial)
Materials Required[1][3][8][9][10][11][12][13]
-
Sangivamycin Monohydrate solid[3]
-
Anhydrous DMSO (Cell culture grade, ≥99.9%)
-
1.5 mL Microcentrifuge tubes (Amber or foil-wrapped)
Step-by-Step Methodology
-
Equilibration: Allow the vial of Sangivamycin and the DMSO to reach room temperature before opening. This prevents condensation from forming inside the hygroscopic product vial.
-
Calculation: Calculate the volume of DMSO required.
Example: For 1 mg of Sangivamycin monohydrate (MW 327.3) at 10 mM: [1] -
Dissolution: Add the calculated volume of anhydrous DMSO directly to the product vial.
-
Agitation: Vortex vigorously for 30–60 seconds.
-
Observation: The solution should appear completely clear and colorless.[1] If particles remain, sonicate in a water bath for 2 minutes at room temperature.
-
-
Aliquoting: Immediately dispense the stock solution into small aliquots (e.g., 20–50 µL) into sterile, amber micro-tubes.
-
Storage: Store at -20°C (short term) or -80°C (long term).
Visualization: Stock Preparation Workflow
Figure 1: Logical workflow for the preparation and storage of Sangivamycin stock solutions.[1][2]
Protocol: Preparation of Working Solution (Cell Culture)
Challenge: Preventing precipitation ("crashing out") when the hydrophobic stock hits the aqueous media.
The "Intermediate Dilution" Method
Directly adding 100% DMSO stock to cell media can cause local precipitation due to the rapid polarity change. Use a serial dilution approach.[1][6]
-
Define Final Concentration: Determine the required assay concentration (e.g., 1 µM).
-
Prepare Intermediate Stock (100x):
-
Dilute the 10 mM Main Stock 1:100 into media or PBS to create a 100 µM intermediate.
-
Technique: Place the media in a tube.[1][7] While vortexing the media gently, slowly pipette the DMSO stock into the center of the liquid.
-
Check: Verify the intermediate is clear.[1][6] If cloudy, the concentration is too high for the buffer; try a lower intermediate (e.g., 10x) or keep the intermediate in 10% DMSO/Media.
-
-
Final Dilution (1x): Dilute the Intermediate Stock 1:100 into the final culture wells.
-
Result: Final concentration 1 µM, Final DMSO concentration 0.01%.[1]
-
DMSO Limit Rule
Ensure the final DMSO concentration in the assay is < 0.5% (ideally < 0.1%).
-
Sangivamycin stock (10 mM) → 1:1000 dilution → 10 µM (0.1% DMSO).[2]
Visualization: Dilution Decision Tree
Figure 2: Step-wise dilution strategy to minimize precipitation risks and DMSO toxicity.
Quality Control & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Cloudiness in Stock | Incomplete dissolution | Sonicate for 5 mins at 37°C. If persistent, add more DMSO (re-calculate conc). |
| Precipitate in Media | "Crashing out" | Use the Intermediate Dilution method.[1] Do not add DMSO stock directly to cold media.[1] |
| Yellow Discoloration | Oxidation | Discard stock.[1] Ensure storage was light-protected and sealed. |
| Variable IC50 Data | Inconsistent dosing | Vortex stock immediately before use. Ensure DMSO % is constant across all wells. |
Safety & Handling (SDS Summary)
-
Hazards: Sangivamycin is a potent bioactive compound.[1] Treat as Toxic if swallowed, inhaled, or in contact with skin.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a biosafety cabinet or fume hood to prevent inhalation.[1]
-
Disposal: Dispose of as hazardous chemical waste.[1] Do not pour down the drain.
References
-
National Cancer Institute (NCI). Sangivamycin (NSC 65346) Data Sheet.[1] Developmental Therapeutics Program.[1][8] [Link][1][2]
-
Bennett, R. L., et al. (2022). "Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties."[1][2] JCI Insight, 7(1).[9] [Link]
-
Loomis, C. R., & Bell, R. M. (1988). "Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C." Journal of Biological Chemistry, 263(4), 1682–1692. [Link]
Sources
- 1. 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosyl-, monohydrochloride | C12H16ClN5O5 | CID 21159376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sangivamycin | C12H15N5O5 | CID 14978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. precisionantibody.com [precisionantibody.com]
- 8. ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Precision Profiling of Sangivamycin Monohydrate: Mechanisms, Sensitive Cell Lines, and Treatment Protocols
Executive Summary
Sangivamycin monohydrate (NSC 65346) is a pyrrolo[2,3-d]pyrimidine nucleoside analog exhibiting potent antineoplastic and broad-spectrum antiviral properties.[1] Unlike standard cytotoxic agents that rely solely on DNA intercalation, Sangivamycin functions through a dual-mechanism: it acts as a high-affinity inhibitor of Protein Kinase C (PKC) and Haspin (Histone H3-associated protein kinase) , while simultaneously incorporating into RNA to disrupt viral replication.[1]
This guide provides a rigorous framework for utilizing Sangivamycin in drug discovery, specifically targeting sensitive cell lineages such as drug-resistant breast cancer, pancreatic ductal adenocarcinoma (PDAC), and viral reservoirs (SARS-CoV-2, CMV).[1]
Mechanism of Action & Target Profile
To effectively deploy Sangivamycin, researchers must understand its multi-modal signaling interference. It is not merely a chain terminator; it is a signal transduction modulator.
Primary Molecular Targets
-
Haspin Kinase Inhibition: Sangivamycin inhibits Haspin, a serine/threonine kinase required for Histone H3 phosphorylation at Threonine 3 (H3T3ph). This phosphorylation is critical for recruiting the Chromosomal Passenger Complex (CPC)—specifically Survivin —to centromeres during mitosis.[1] Inhibition leads to chromosome misalignment, mitotic arrest, and subsequent apoptosis.
-
PKC Inhibition: It exhibits high selectivity for PKC isoforms (particularly PKC
), suppressing angiogenesis and cell proliferation pathways. -
RNA Incorporation: In viral models (e.g., SARS-CoV-2), the triphosphate form of Sangivamycin competes with ATP for incorporation into nascent RNA by the viral RNA-dependent RNA polymerase (RdRp), causing delayed chain termination or template dysfunction.[1]
Signaling Pathway Visualization[1]
Figure 1: Multi-target mechanism of Sangivamycin leading to mitotic catastrophe in cancer cells and replication failure in viruses.[1]
Sensitive Cell Line Profiling
Sangivamycin displays differential toxicity.[2][3][4] It is highly potent against drug-resistant phenotypes and specific viral hosts but shows a "cytostatic window" in some wild-type somatic cells.[1]
Table 1: Validated Sensitive Cell Lines & Effective Concentrations[1][3]
| Cell Line | Tissue Origin | Disease Model | Sensitivity (IC50 / Effect) | Mechanism Note |
| MCF-7/Adr | Breast (Human) | Adriamycin-Resistant Breast Cancer | IC50: ~0.3 µM (Apoptosis) | Induces G2/M arrest via PKC |
| Panc1 | Pancreas (Human) | Ductal Adenocarcinoma | IC50: < 1.0 µM | Potent Haspin inhibition prevents Survivin binding; induces mitotic catastrophe [2].[1] |
| Vero E6 | Kidney (Monkey) | SARS-CoV-2 Infection Model | IC50: 14 - 82 nM | Highly potent antiviral; outperforms Remdesivir in inhibiting viral replication [3].[1] |
| Calu-3 | Lung (Human) | Respiratory Epithelium (Viral Host) | IC50: ~50 nM | Sensitive to antiviral effects; reduced cytotoxicity compared to cancer lines [3].[1] |
| PEL Cells | Lymphoma (Human) | Primary Effusion Lymphoma | High Sensitivity | Inhibits proliferation via suppression of Erk signaling and Haspin blockade [4].[1] |
| HUVEC | Endothelial | Angiogenesis Model | Anti-angiogenic | PKC inhibition blocks VEGF-induced cord formation [5].[1][5] |
Critical Insight: Note the distinction between MCF-7 Wild Type (WT) and MCF-7/Adr (Resistant). Sangivamycin is significantly more effective in the resistant line, likely due to its ability to bypass P-glycoprotein efflux or exploit the altered kinase signaling in resistant cells.
Experimental Protocol: Sangivamycin Treatment
Reagent Preparation & Storage
Stability Warning: Sangivamycin is a nucleoside analog.[2][3][5][6][7] While chemically stable, repeated freeze-thaw cycles of the stock solution can lead to degradation or precipitation.
-
Stock Solution (10 mM):
-
Storage:
-
Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw.
-
Store at -20°C (stable for >2 years). Protect from light.
-
Cell Culture & Treatment Workflow[1][4][8]
This protocol is optimized for a 96-well plate format for IC50 determination.[1]
Step 1: Cell Seeding
-
Adherent Cells (e.g., Panc1, Vero E6): Seed 5,000 – 10,000 cells/well in 100 µL complete media.
-
Suspension Cells (e.g., PEL, Leukemia): Seed 20,000 – 50,000 cells/well.
-
Incubation: Allow cells to adhere/equilibrate for 24 hours at 37°C, 5% CO2. Crucial: Cells must be in log-phase growth for Haspin inhibitors to show efficacy, as they target mitosis.
Step 2: Compound Dilution
-
Prepare a 2X Working Solution in complete media to ensure the final DMSO concentration remains constant (≤ 0.5%).
-
Serial Dilution: Create a 7-point dilution series.
-
Controls:
Step 3: Treatment
-
Add 100 µL of 2X Working Solution to the wells (Total Volume = 200 µL).
-
Duration:
Step 4: Readout Assays
-
Viability (ATP): Use CellTiter-Glo® (Promega).[1][4][8] Sangivamycin does not interfere with Luciferase, making this ideal.
-
Apoptosis: Annexin V / Propidium Iodide flow cytometry.[1] Look for G2/M arrest in cell cycle analysis.
-
Viral Titer: High-content imaging (nucleocapsid staining) or Plaque Reduction Assay.[1]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for high-throughput screening of Sangivamycin sensitivity.
Data Analysis & Troubleshooting
Interpreting the Data[2][5][8][10][11][13][14]
-
Cytostatic vs. Cytotoxic: In some lines (e.g., MCF-WT), Sangivamycin may cause a plateau in growth (cytostatic) rather than a drop in viability below baseline (cytotoxic).[1] Check cell morphology; Haspin inhibition often results in large, multi-nucleated cells due to failed cytokinesis.
-
IC50 Calculation: Use a 4-parameter logistic regression (4PL) curve fit.[1]
-
Selectivity Index (SI): For viral studies, calculate SI = CC50 (Cytotoxicity) / IC50 (Antiviral efficacy).[1][10] An SI > 10 indicates a promising therapeutic window.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Precipitation in Media | Concentration too high (>50 µM) or cold media used.[1] | Warm media to 37°C before adding compound. Keep final concentration < 50 µM.[1] |
| High Background Cell Death | DMSO toxicity. | Ensure final DMSO < 0.5%.[1] Include a Vehicle Control. |
| No Effect Observed | Cells not dividing. | Haspin inhibitors require active mitosis. Ensure cells are in log phase, not confluent. |
References
-
Lee, S. A., & Jung, M. (2007).[4][8] The nucleoside analog sangivamycin induces apoptotic cell death in breast carcinoma MCF7/adriamycin-resistant cells via protein kinase Cdelta and JNK activation.[1][4][8] Journal of Biological Chemistry, 282(20), 15271–15283.[2][4] Link
-
Ahmed, F., et al. (2019). Sangivamycin and its derivatives inhibit Haspin-Histone H3-survivin signaling and induce pancreatic cancer cell death.[1][4][8][11] Scientific Reports, 9(1), 16588.[4][8] Link[1]
-
Bennett, R. L., et al. (2022). Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties.[1][3][6][8] JCI Insight, 7(1), e153165.[10] Link
-
Wakao, K., et al. (2014). Sangivamycin induces apoptosis by suppressing Erk signaling in primary effusion lymphoma cells.[12] Biochemical and Biophysical Research Communications, 444(2), 135-140.[12] Link
-
Komi, Y., et al. (2007). Inhibition of tumor angiogenesis by targeting endothelial surface ATP synthase with sangivamycin.[12] Japanese Journal of Clinical Oncology, 37(11), 867-873.[12] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI Insight - Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties [insight.jci.org]
- 5. scispace.com [scispace.com]
- 6. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of certain thiosangivamycin analogs as potential inhibitors of cell proliferation and human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonnucleoside Pyrrolopyrimidines with a Unique Mechanism of Action against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sangivamycin and its derivatives inhibit Haspin-Histone H3-survivin signaling and induce pancreatic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
Using Sangivamycin monohydrate in SARS-CoV-2 research
Application Note: High-Potency Nucleoside Analog Protocols – Sangivamycin Monohydrate in SARS-CoV-2 Research
Introduction & Rationale
Sangivamycin monohydrate (7-deaza-7-carbamoyladenosine) is a pyrrolo[2,3-d]pyrimidine nucleoside antibiotic originally isolated from Streptomyces.[1] While structurally analogous to adenosine and related to the antiviral Toyocamycin, Sangivamycin exhibits a unique dual-mechanism of action that makes it a high-value candidate for SARS-CoV-2 research.[1]
Unlike standard nucleoside analogues (e.g., Remdesivir) that function primarily as delayed chain terminators, Sangivamycin operates through a complex "molecular decoy" mechanism.[1] It is efficiently triphosphorylated by host enzymes and incorporated into the viral genome by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Recent studies indicate that while this incorporation may not immediately arrest RNA synthesis, it generates "defective" viral RNA that compromises downstream translation or packaging.[1] Concurrently, Sangivamycin is a potent inhibitor of host Protein Kinase C (PKC), a pathway often hijacked by coronaviruses for viral entry and egress.[1]
This guide provides a rigorous framework for evaluating Sangivamycin against SARS-CoV-2, focusing on solubility management, enzymatic incorporation assays, and phenotypic antiviral screening.[1]
Mechanism of Action (MoA)
The antiviral efficacy of Sangivamycin is multi-modal, distinguishing it from pure chain terminators.
-
Metabolic Activation: Upon cellular entry, Sangivamycin is successively phosphorylated by host kinases (Adenosine Kinase/Nucleoside Diphosphate Kinase) to its active triphosphate form (Sangivamycin-TP or STP).[1]
-
RdRp Incorporation: STP competes with cellular ATP.[1] The SARS-CoV-2 RdRp (nsp12) recognizes STP and incorporates it into the nascent viral RNA strand.
-
Functional Interference: Unlike Remdesivir, Sangivamycin incorporation does not always cause immediate chain termination.[1] Instead, the accumulation of Sangivamycin residues in viral mRNA likely disrupts secondary structures required for translation efficiency or viral packaging (nucleocapsid assembly).[1]
-
Host-Directed Effect: Sangivamycin inhibits PKC (IC50 ~10 nM), potentially blocking viral exocytosis or entry pathways dependent on host signaling.[1]
Figure 1: Dual Mechanism of Action: Sangivamycin acts as both a substrate for viral RdRp (leading to defective RNA) and an inhibitor of host PKC signaling.
Material Preparation & Handling
Sangivamycin Monohydrate requires specific handling to maintain stability and ensure accurate dosing.
Compound Properties:
-
Molecular Weight: ~327.3 g/mol (Note: Verify batch-specific water content; anhydrous MW is 309.29).[1]
-
Solubility: Soluble in DMSO (up to 10 mM with warming); poorly soluble in water/ethanol.[1]
Stock Solution Protocol (10 mM):
-
Weighing: Weigh 3.27 mg of Sangivamycin Monohydrate powder.
-
Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).
-
Dissolution: Vortex vigorously for 1 minute. If particulates remain, warm in a 37°C water bath for 5–10 minutes. Sonicate only if necessary (max 30 seconds).
-
Storage: Aliquot into light-protective amber tubes (20-50 µL aliquots) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).
Experimental Protocol: Antiviral Efficacy Assay
This protocol utilizes a high-content imaging or qPCR readout to determine the EC50 of Sangivamycin against SARS-CoV-2 in Vero E6 or Calu-3 cells.[1]
Cell Model: Vero E6 (Kidney, high ACE2) or Calu-3 (Lung, physiologically relevant).[1]
Step-by-Step Workflow:
Day 0: Cell Seeding
-
Seed Vero E6 cells at 1.0 × 10⁴ cells/well in 96-well black-walled plates.
-
Incubate overnight at 37°C, 5% CO₂.
Day 1: Compound Treatment & Infection [1]
-
Compound Prep: Prepare a 3-fold serial dilution of Sangivamycin in assay medium (DMEM + 2% FBS).[1]
-
Pre-treatment (Optional): Add compound to cells 1 hour prior to infection to allow for intracellular phosphorylation.[1]
-
Infection: Infect cells with SARS-CoV-2 at MOI 0.01 (Vero E6) or MOI 0.1 (Calu-3).[1]
-
Safety: All live virus work must be performed in BSL-3 containment.[1]
-
-
Incubation: Incubate for 48 hours (Vero E6) or 72 hours (Calu-3).
Day 3/4: Readout (Immunofluorescence)
-
Fixation: Remove supernatant and fix cells with 4% Paraformaldehyde (PFA) for 24 hours (removes BSL-3 requirement).
-
Staining: Permeabilize (0.1% Triton X-100) and stain with:
-
Imaging: Acquire images on a High-Content Screening (HCS) system (e.g., PerkinElmer Operetta).[1]
-
Analysis: Calculate % Infected Cells (N-positive / Total Nuclei).
Figure 2: Antiviral screening workflow using high-content imaging endpoints.
Data Analysis & Quantitative Benchmarks
To validate the experiment, compare your results against established benchmarks.
Table 1: Expected Efficacy Metrics (Vero E6 Cells)
| Metric | Sangivamycin | Remdesivir (Control) | Interpretation |
| EC50 (Antiviral Potency) | 50 – 150 nM | 1.5 – 3.0 µM | Sangivamycin is ~20-50x more potent.[1] |
| CC50 (Cytotoxicity) | > 10 µM | > 100 µM | Monitor for host kinase toxicity at high doses.[1] |
| Selectivity Index (SI) | > 100 | > 50 | High therapeutic window in vitro.[1] |
Calculation of Selectivity Index (SI):
Troubleshooting & Optimization
-
Solubility Issues: If the compound precipitates in media, ensure the final DMSO concentration in the well does not exceed 0.5%. Pre-dilute the stock in media immediately before addition.
-
Cytotoxicity: Sangivamycin inhibits PKC, which is essential for cell proliferation.[1][2] If CC50 is lower than expected (< 5 µM), reduce the incubation time or switch to a non-proliferating cell model (e.g., primary airway epithelial cells) to distinguish antiviral effects from anti-proliferative toxicity.[1]
-
Variable Potency: Potency can vary by cell type due to differences in Adenosine Kinase expression (required for activation).[1] Calu-3 cells often show higher potency than Vero E6 due to more active metabolic conversion.[1]
References
-
Bennett, R. P., et al. (2022). "Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties."[1] JCI Insight, 7(1):e153165.[1][5]
-
O'Connor, M. J., et al. (2023). "Sangivamycin is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase."[1] Antiviral Research, 219:105716.[1]
-
VulcanChem. "Sangivamycin monohydrate: Structure and Properties."[1]
-
MedKoo Biosciences. "Sangivamycin Hydrate Product Information."
-
PubChem. "Sangivamycin Compound Summary."[1] National Library of Medicine.[1]
Sources
In vivo dosing considerations for Sangivamycin monohydrate
Application Note: In Vivo Dosing Considerations for Sangivamycin Monohydrate
Introduction & Executive Summary
Sangivamycin monohydrate (NSC 65346) is a pyrrolopyrimidine nucleoside analog exhibiting broad-spectrum biological activity. Originally isolated from Streptomyces, it functions as a potent inhibitor of Protein Kinase C (PKC) , Haspin kinase , and viral RNA-dependent RNA polymerase (RdRp) .
While highly potent in vitro (nanomolar IC50), Sangivamycin presents significant challenges for in vivo administration due to poor aqueous solubility and a narrow therapeutic index. This guide provides a standardized protocol for formulating and dosing Sangivamycin in rodent models, synthesizing data from oncology (pancreatic ductal adenocarcinoma) and virology (SARS-CoV-2) research.
Key Pharmacological Profile:
-
Primary Targets: PKC (
), Haspin-Histone H3 pathway, CDK9. -
In Vivo Efficacy Range: 0.5 – 1.6 mg/kg (Repeat Dosing).
-
Maximum Tolerated Dose (MTD): ~1.6 mg/kg/day (10 days) to 0.4 mg/kg/day (28 days).[1][2][3]
-
Critical Constraint: Cumulative toxicity observed in repeat-dose regimens; single acute doses (up to 60 mg/kg) are pharmacokinetically distinct from chronic tolerability.
Mechanism of Action & Signaling Pathways
Sangivamycin acts as an ATP-competitive inhibitor. Its cytotoxicity is linked to the simultaneous inhibition of PKC and Haspin kinase, leading to mitotic arrest and apoptosis. In viral models, it acts as a chain terminator or mutagen against RdRp.
Figure 1: Multi-target mechanism of Sangivamycin affecting host kinase signaling and viral replication machinery.
Physicochemical Properties & Formulation Strategy
Sangivamycin is poorly soluble in water and slightly soluble in DMSO.[4] Achieving a stable, precipitate-free solution for injection is the most critical step in the protocol.
Table 1: Solubility Profile
| Solvent | Solubility Limit | Application Note |
|---|---|---|
| PBS (pH 7.4) | ~0.15 mg/mL (500 µM) | Too dilute for high-dose bolus injection. |
| DMSO | 0.1 – 1.0 mg/mL | Use as primary stock solvent only. |
| Optimized Vehicle | Stable | 5% DMSO + 15% Cremophor EL + Aqueous Phase. |
Recommended Formulation Protocol (Standardized)
Target Concentration: 0.16 – 0.2 mg/mL (suitable for 1.6 mg/kg dose @ 10 mL/kg volume)
-
Stock Preparation : Dissolve Sangivamycin monohydrate powder in 100% anhydrous DMSO. Vortex until clear.
-
Surfactant Addition : Add Cremophor EL (Kolliphor EL) to the DMSO stock. Mix thoroughly.
-
Aqueous Dilution : Slowly add warm (37°C) Saline (0.9% NaCl) or 5% Glucose while vortexing.
-
Note: Rapid addition of cold aqueous buffer may cause precipitation.
-
-
Final Composition :
Validation Check: Inspect for crystals under a light source before every injection. If cloudy, sonicate at 37°C for 5 minutes.
In Vivo Dosing Protocols
A. Dose Selection Guide
Dosing must balance efficacy against cumulative toxicity. Nucleoside analogs often exhibit delayed toxicity due to incorporation into nucleic acids or mitochondrial interference.
Table 2: Dosing Regimens by Objective
| Study Type | Dose (IP) | Frequency | Duration | Notes |
|---|---|---|---|---|
| Chronic Efficacy | 1.6 mg/kg | Q2D (Every other day) | 2–4 Weeks | Validated in orthotopic PDA models [1]. |
| Long-Term Safety | 0.4 mg/kg | Daily | 28 Days | Well-tolerated maintenance dose [2].[1][2][3] |
| Acute PK Study | 60 mg/kg | Single Bolus | 24 Hours | High Toxicity Risk. Terminal endpoints only [3]. |
| Viral Inhibition | 0.5 – 1.0 mg/kg | Daily | 5–10 Days | Extrapolated from efficacy data. |
B. Administration Workflow
The Intraperitoneal (IP) route is preferred for rodent studies due to volume requirements and absorption profile.
Figure 2: Step-by-step administration workflow ensuring accurate dosing and safety monitoring.
Pharmacokinetics (PK) & Safety
Pharmacokinetic Profile (Mouse)
-
Absorption (IP): Rapid absorption with
at ~2 hours. -
Distribution: Extensive tissue distribution; tissue levels often exceed plasma levels.
-
Elimination: Biphasic. Plasma levels decrease over 6-8 hours but low levels persist up to 24 hours.[1] Primary excretion is renal (40% unchanged in urine).[6]
-
Half-Life: Considered "long" for a nucleoside analog, supporting Q2D dosing.
Toxicity & Stop Rules
Sangivamycin has a narrow therapeutic window.
-
Weight Loss: Immediate holiday if body weight drops >15% from baseline.
-
Nephrotoxicity: Due to renal clearance, ensure animals are well-hydrated.
-
Cumulative Toxicity: Do not exceed 1.6 mg/kg/day for >10 consecutive days without a recovery break.
References
-
Bennett, R. L., et al. (2016). Sangivamycin targets orthotopic PDA tumors in vivo.[5] ResearchGate.
-
OyaGen, Inc.[7][8] / NIH. (2022). Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties.[2][3][7][8] JCI Insight.
-
Hardesty, C. T., et al. (1974).[9] The disposition of the antitumor agent, sangivamycin, in mice.[3][5][9][10] Cancer Research, 34(5), 1005-9.[9]
-
Loomis, C. R., & Bell, R. M. (1988). Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C. Journal of Biological Chemistry.[11]
-
National Cancer Institute (NCI). (1967). Initial toxicity study of sangivamycin (NSC-65346).[11] Cancer Chemotherapy Reports, 51, 197–200.[11]
Sources
- 1. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 2. researchgate.net [researchgate.net]
- 3. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The disposition of the antitumor agent, sangivamycin, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Note: Apoptosis Induction and Quantification Using Sangivamycin Monohydrate
Abstract & Introduction
Sangivamycin (4-amino-5-carboxamide-7-(D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine) is a potent nucleoside antibiotic and a highly specific inhibitor of Protein Kinase C (PKC). Unlike broad-spectrum kinase inhibitors, Sangivamycin exhibits a unique dual mechanism: it competes with ATP for the kinase binding site and incorporates into DNA/RNA, disrupting synthesis.
This guide provides a rigorous workflow for inducing and quantifying apoptosis using Sangivamycin. It addresses common reproducibility issues—specifically the loss of the apoptotic population during harvesting—and provides a self-validating experimental structure.
Compound Profile & Handling
Warning: Sangivamycin is a potent cytotoxic agent. Handle with extreme care in a Class II Biosafety Cabinet.
| Parameter | Specification |
| CAS Number | 18417-89-5 (Monohydrate) |
| Molecular Weight | 309.28 g/mol |
| Solubility | Soluble in DMSO (up to 20 mg/mL). Poorly soluble in water.[1] |
| Storage (Powder) | -20°C, desiccated, protected from light. |
| Stock Solution | Prepare 10 mM in anhydrous DMSO. Aliquot (20-50 µL) to avoid freeze-thaw cycles. |
| Stability | Stock solutions stable at -20°C for 3 months. Discard if precipitate forms. |
Expert Insight: Nucleoside analogs are prone to hydrolysis. Always use fresh, anhydrous DMSO. Do not store working dilutions (e.g., in media) for more than 24 hours.[2]
Mechanism of Action (MOA)
Sangivamycin induces apoptosis primarily through the inhibition of PKC, a kinase often upregulated in cancer to promote survival and proliferation. PKC inhibition leads to the dephosphorylation of downstream targets (e.g., ERK, NF-κB), shifting the cellular balance toward pro-apoptotic signaling.
Key Pathway Events:
-
PKC Blockade: Prevents phosphorylation of anti-apoptotic proteins (e.g., Bcl-2).
-
Mitochondrial Dysfunction: Upregulation of Bax leads to mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Cascade: Release of Cytochrome C activates Caspase-9, which cleaves Caspase-3, leading to PARP cleavage and DNA fragmentation.[3]
Figure 1: Sangivamycin Signaling Pathway
Caption: Sangivamycin inhibits PKC, relieving the suppression of Bax and destabilizing Bcl-2, triggering the intrinsic mitochondrial apoptotic cascade.
Experimental Design: Dose-Finding
Before performing apoptosis assays, determine the IC50 for your specific cell line. Sangivamycin potency varies significantly between tissue types.
Protocol 1: Cytotoxicity Screening (MTT/CCK-8)
-
Seed Cells: 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat with serial dilutions of Sangivamycin (e.g., 0.01 µM to 10 µM). Include a DMSO vehicle control (final concentration <0.5%).
-
Duration: Incubate for 48-72 hours.
-
Readout: Add MTT/CCK-8 reagent and measure absorbance.
-
Calculation: Plot dose-response curve to find IC50.
Target Doses for Apoptosis Assay:
-
Low Dose:
(Early apoptosis/Cell cycle arrest) -
Mid Dose:
(Robust apoptosis) -
High Dose:
(Late apoptosis/Necrosis)
Core Protocol: Multiparametric Apoptosis Assay (Annexin V / PI)[5]
This is the gold standard for distinguishing early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).
Critical Constraint: Apoptotic cells lose adhesion. You must collect the culture media. Discarding the supernatant will result in a false-negative assay (analyzing only the surviving, adherent cells).[4]
Materials
-
Annexin V-FITC (or APC) Binding Buffer[5]
-
Propidium Iodide (PI) or 7-AAD[5]
-
Phosphate Buffered Saline (PBS), cold
-
Trypsin-EDTA (free of phenol red preferably)
Workflow Diagram
Caption: Critical workflow emphasizing the retention of floating cells (Step 2) to ensure accurate apoptotic population analysis.
Step-by-Step Procedure
-
Harvesting (The "Pool" Method):
-
Collect the culture medium from the well/flask into a 15 mL conical tube. Do not discard.
-
Wash the adherent cells gently with PBS; add this wash to the same conical tube.
-
Add Trypsin-EDTA to the flask. Incubate until detachment.
-
Neutralize trypsin with fresh media. Transfer these cells to the same conical tube containing the supernatant.
-
Result: You now have the total population (live + dead).
-
-
Washing:
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer .
-
Add 5 µL Annexin V-FITC .
-
Add 5 µL Propidium Iodide (PI) .
-
Note: If using GFP-transfected cells, use Annexin V-APC or PE to avoid spectral overlap.
-
-
Incubation:
-
Incubate for 15 minutes at Room Temperature (RT) in the dark .
-
-
Acquisition:
Data Analysis & Interpretation
Set quadrants based on your Unstained and Single-Stain controls.
| Quadrant | Phenotype | Marker Profile | Interpretation |
| Q3 (LL) | Live Cells | Annexin V (-) / PI (-) | Intact membrane, no PS exposure. |
| Q4 (LR) | Early Apoptosis | Annexin V (+) / PI (-) | Primary effect of Sangivamycin. PS translocation, membrane intact. |
| Q2 (UR) | Late Apoptosis | Annexin V (+) / PI (+) | Membrane compromised, secondary necrosis. |
| Q1 (UL) | Necrosis/Debris | Annexin V (-) / PI (+) | Ruptured membranes (rare in pure apoptosis induction). |
Expected Result: Sangivamycin treatment should cause a time-dependent shift from Q3
Validation: Orthogonal Assays
To confirm the mechanism (E-E-A-T principle: verify results with a second method), perform one of the following:
-
Western Blot:
-
Target: Cleaved PARP (89 kDa fragment) and Cleaved Caspase-3 (17/19 kDa fragments).
-
Result: Sangivamycin should increase the intensity of cleaved bands compared to the loading control (GAPDH/Actin).
-
-
Caspase-3/7 Activity Assay (Colorimetric/Fluorometric):
-
Lysis of treated cells followed by incubation with DEVD-pNA substrate.
-
Result: Increase in OD405nm or fluorescence indicates active caspase execution.
-
References
-
PubChem. (n.d.). Sangivamycin.[8] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Loomis, C. R., & Bell, R. M. (1988). Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C. Journal of Biological Chemistry, 263(4), 1682-1692. [Link]
-
Bio-Protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Radbaoud University. (n.d.). Annexin V Apoptosis Assay Protocol. [Link]
Sources
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. In Vitro Growth Inhibition, Caspase-Dependent Apoptosis, and S and G2/M Phase Arrest in Breast Cancer Cells Induced by Fluorine-Incorporated Gold I Compound, Ph3PAu[SC(OMe)=NC6H4F-3] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. A new biological role of sangivamycin; inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sangivamycin Monohydrate in Combination Therapy Studies
[1][2]
Introduction & Compound Profile
Sangivamycin monohydrate is a nucleoside antibiotic structurally related to toyocamycin and tubercidin. Historically characterized as a potent inhibitor of Protein Kinase C (PKC) , it exhibits broad-spectrum antiviral and antitumor activity.[1] Unlike many non-selective kinase inhibitors, Sangivamycin demonstrates a unique affinity for PKC isoforms (specifically PKC
This guide provides a rigorous framework for incorporating Sangivamycin monohydrate into combination therapy screens. It moves beyond basic cytotoxicity to explore synergistic interactions using the Chou-Talalay method, ensuring high-fidelity data suitable for preclinical validation.
Mechanistic Rationale for Combination
The therapeutic ceiling of Sangivamycin as a monotherapy is often limited by dose-dependent toxicity. However, its mechanism creates distinct vulnerabilities in target cells that can be exploited by partner drugs:[2]
-
PKC Inhibition: Downregulates NF-
B survival signaling, sensitizing cells to DNA-damaging agents (e.g., Doxorubicin, 5-FU). -
Nucleoside Analog Action: Competes with ATP/GTP in viral replication complexes (e.g., RdRp), acting synergistically with other nucleoside analogs (e.g., Remdesivir).
-
P-glycoprotein (P-gp) Modulation: Evidence suggests PKC inhibition can alter P-gp phosphorylation, potentially reversing efflux-mediated resistance.
Graphviz Diagram: Mechanistic Pathway
The following diagram illustrates the dual-action mechanism of Sangivamycin in a cellular context.
Caption: Sangivamycin inhibits PKC, blocking NF-κB-mediated survival signals and sensitizing cells to partner drugs.
Experimental Design: The Checkerboard Matrix
To scientifically validate synergy, one must distinguish between additive effects and true potentiation. The Checkerboard Assay combined with CompuSyn analysis (Chou-Talalay method) is the gold standard.
Solubility and Stock Preparation
Sangivamycin is supplied as a monohydrate. Correct molecular weight (MW) calculations are critical for stoichiometry.
-
Compound: Sangivamycin Monohydrate
-
MW (Anhydrous): ~309.28 g/mol
-
MW (Monohydrate): ~327.30 g/mol (Verify specific batch CoA)
-
Solubility: Soluble in DMSO (up to 50 mM) and warm PBS.
Protocol:
-
Weighing: Weigh the monohydrate powder in a static-free environment.
-
Dissolution: Dissolve in 100% DMSO to create a 10 mM Master Stock .
-
Calculation: Mass (mg) / 327.3 ( g/mol ) = Moles. Volume (L) = Moles / 0.01 M.
-
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).
Dose Range Finding
Before the combination matrix, determine the IC50 of Sangivamycin and the Partner Drug individually.
-
Target Range: The combination matrix should center around the IC50 of each drug (e.g., 4x, 2x, 1x, 0.5x, 0.25x IC50).
Detailed Protocol: Synergistic Cytotoxicity Assay
Objective: Quantify the Combination Index (CI) of Sangivamycin and Doxorubicin (or Remdesivir) in target cells. Readout: ATP Quantification (CellTiter-Glo) or Metabolic Activity (MTT).
Materials
-
Cells: Target cell line (e.g., MCF-7 for cancer, Vero E6 for viral), seeded at 3,000–5,000 cells/well.
-
Media: RPMI-1640 or DMEM + 10% FBS.
-
Plates: 96-well white-walled (for luminescence) or clear (for colorimetric).
-
Reagents: CellTiter-Glo (Promega) or MTT.[3]
Workflow Diagram
Caption: Step-by-step workflow for high-throughput synergy screening.
Step-by-Step Methodology
Step 1: Cell Seeding
-
Harvest cells and count viability (>95% required).
-
Seed 50 µL of cell suspension per well in a 96-well plate.
-
Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
Step 2: Drug Matrix Preparation (The "Checkerboard")
Prepare a 6x6 or 8x8 matrix in a separate sterile deep-well plate.
-
Axis A (Sangivamycin): Serial dilution (e.g., 1:[4]2) from 4x IC50 down to 0.06x IC50.
-
Axis B (Partner Drug): Serial dilution (e.g., 1:[4]2) from 4x IC50 down to 0.06x IC50.
-
Mixture: Combine volumes to achieve the grid. Ensure final DMSO concentration is <0.5% in all wells.
Step 3: Treatment[5]
-
Add 50 µL of the 2x concentrated drug matrix to the 50 µL of cells already in the plate.
-
Controls:
-
Vehicle Control: Media + DMSO only (100% viability).
-
Positive Control: Staurosporine or known killer (0% viability).
-
Blanks: Media only (no cells) for background subtraction.
-
-
Incubate for 72 hours (or 48h for fast-growing cells).
Step 4: Readout (CellTiter-Glo)
-
Equilibrate plate and reagent to room temperature (30 min).
-
Add 100 µL CellTiter-Glo reagent to each well.
-
Shake on orbital shaker for 2 min (induce lysis).
-
Incubate 10 min (stabilize signal).
-
Measure Luminescence (RLU).
Data Analysis & Interpretation
Calculating Effect (Fa)
Convert RLU to Fraction Affected (
Combination Index (CI)
Use the CompuSyn software or the equation below for each combination point:
-
and
: Concentrations of Drug A and B in the combination to achieve effect .[6] -
and
: Concentrations of single agents alone to achieve effect .
Table 1: Interpretation of CI Values
| CI Value | Description | Biological Implication |
| < 0.1 | Very Strong Synergy | Highly beneficial; potential for dose reduction >10-fold. |
| 0.1 – 0.3 | Strong Synergy | Excellent candidate for combination therapy. |
| 0.3 – 0.7 | Synergy | Standard target for development. |
| 0.7 – 0.9 | Slight Synergy | Likely additive; check statistical significance. |
| 0.9 – 1.1 | Additive | Drugs act independently without interference. |
| > 1.1 | Antagonism | Avoid. Drugs may compete for transport or target. |
Summary of Key Combination Studies
| Partner Agent | Disease Model | Mechanism of Synergy | Reference |
| Remdesivir | SARS-CoV-2 (Vero E6) | Dual nucleoside interference; additive/synergistic viral load reduction. | [1] |
| Bortezomib | Multiple Myeloma | PKC inhibition sensitizes cells to proteasome inhibitor-induced stress. | [2] |
| Doxorubicin | Breast Cancer (MCF-7) | Sangivamycin prevents PKC-mediated survival signaling, enhancing apoptosis. | [3] |
Safety & Handling
-
Toxicity: Sangivamycin is a potent cytotoxic agent. Handle in a Class II Biosafety Cabinet.
-
PPE: Double gloves, lab coat, and eye protection required.
-
Disposal: Treat all waste as hazardous chemical waste.
References
-
Bennett, R. L., et al. (2022). "Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties."[6][4][7][8] JCI Insight, 7(2):e153165.
-
Roffey, J., et al. (2009). "Sangivamycin-like molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9)."[1][9] Molecular Cancer Therapeutics, 11(11):2321-30.
-
Zhu, Y., et al. (2021).[10] "Protein Kinase C Inhibitors Reduce SARS-CoV-2 Replication in Cultured Cells." Journal of Virology, 96(1).
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. New research reveals how combining viruses with targeted drugs can boost cancer-killing immune responses - Oncology Today [oncologynewstoday.co.uk]
- 3. JCI Insight - Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties [insight.jci.org]
- 4. researchgate.net [researchgate.net]
- 5. Sustained inhibition of PKCα reduces intravasation and lung seeding during mammary tumor metastasis in an in vivo mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sangivamycin-Like Molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Troubleshooting & Optimization
Technical Support: Sangivamycin Monohydrate Handling & Solubility Guide
Topic: Sangivamycin Monohydrate Solubility Issues in Aqueous Solutions Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Center (Troubleshooting Guide & FAQs)[1]
Core Technical Overview
Sangivamycin (7-deaza-7-carbamoyladenosine) is a pyrrolopyrimidine nucleoside analog derived from Streptomyces.[1] It functions primarily as a potent inhibitor of Protein Kinase C (PKC) and has shown efficacy against viral RNA polymerases (e.g., SARS-CoV-2).[1]
The Challenge: Researchers frequently encounter precipitation ("crashing out") when diluting Sangivamycin stocks into aqueous media. This is due to the molecule's rigid pyrrolopyrimidine core, which possesses high lattice energy and moderate hydrophobicity.[1] Furthermore, the monohydrate form (MW ~327.3 g/mol ) introduces water of crystallization that must be accounted for in molarity calculations to avoid dosing errors.[1]
Quick Reference: Solubility & Stability Data
| Solvent System | Solubility Limit (Approx.) | Stability | Notes |
| Water / PBS | < 1 mg/mL (Sparingly Soluble) | Poor (< 24 hours) | Prone to hydrolysis and precipitation.[1] Do not dissolve directly. |
| DMSO | 10 – 40 mM (Literature)* | High (Years at -20°C) | See Note below regarding concentration limits.[1] |
| Ethanol | ~2.5 – 30 mg/mL | Moderate | High volatility makes it less ideal for long-term stock storage.[1] |
| Dilution (1:1000) | Aqueous Buffer (e.g., PBS) | Stable for assay duration | 0.1% DMSO final concentration is usually tolerated by cells.[1] |
> Critical Note on DMSO Solubility: While literature (e.g., Bennett et al., NCI protocols) cites stock preparations as high as 40 mM , some commercial certificates of analysis (CoA) conservatively list solubility as "Slightly Soluble (0.1–1 mg/mL)."[1] This discrepancy often arises from the kinetics of dissolution. Sonication and warming (37°C) are frequently required to achieve the higher 10–40 mM concentrations reported in functional assays.
Step-by-Step Protocol: Preparation of Stock & Working Solutions
Phase 1: The Stock Solution (Standard: 10 mM)
Objective: Create a stable, high-concentration stock in an organic solvent.[1]
-
Calculate Mass (Correcting for Hydration):
-
Anhydrous MW: ~309.29 g/mol [1]
-
Monohydrate MW: ~327.30 g/mol [1]
-
Correction Factor: If your protocol calls for a specific molarity based on the anhydrous weight, you must weigh 1.058x the amount of the monohydrate form.
-
Example: To make 1 mL of 10 mM stock, you need 3.27 mg of Sangivamycin Monohydrate (not 3.09 mg).[1]
-
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) of sequencing grade or higher.[1] Avoid water-contaminated DMSO, as it promotes degradation.[1]
-
Dissolution:
-
Add DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Visual Check: If solid particles remain, sonicate in a water bath for 5–10 minutes at ambient temperature.[1] If necessary, warm to 37°C for 5 minutes.
-
Result: Solution should be optically clear.
-
Phase 2: The Working Solution (Aqueous Dilution)
Objective: Transfer the hydrophobic drug into aqueous media without precipitation.
-
The "Intermediate Dilution" Method (Recommended for Sensitive Assays):
-
Do not add 100% DMSO stock directly to a large volume of cold media if the final concentration is high (>10 µM).
-
Step A: Dilute the 10 mM stock 1:10 in culture medium (or PBS) to create a 1 mM intermediate . (This may be cloudy transiently; vortex immediately).[1]
-
Step B: Dilute the 1 mM intermediate to the final assay concentration (e.g., 1 µM).[1]
-
-
Direct Addition (For Low Concentrations < 1 µM):
-
Add the DMSO stock directly to the vortexing media. Ensure the pipette tip is submerged to prevent precipitation on the surface tension interface.
-
Troubleshooting Guide (FAQs)
Q1: I added the stock solution to my cell culture media, and I see fine crystals under the microscope. What happened? A: You experienced the "Crash-Out" Effect . This occurs when a hydrophobic compound dissolved in an organic solvent (DMSO) is introduced to a highly polar environment (water) too rapidly or at too high a concentration.[1]
-
Fix: Use the Intermediate Dilution Method described above.
-
Fix: Ensure your media is at room temperature or 37°C, not 4°C. Solubility decreases significantly at lower temperatures.[1]
-
Fix: Lower the final concentration. If you need a high dose, you may need to accept a higher final DMSO percentage (up to 0.5% or 1%, if your cells tolerate it).[1]
Q2: My IC50 values are inconsistent between batches. Is the drug degrading? A: While Sangivamycin is stable in DMSO at -20°C, it is unstable in aqueous solution .[1]
-
Root Cause: If you store your diluted working solution (in PBS/Media) in the fridge for use over several days, the compound likely hydrolyzed.
-
Protocol: Always prepare fresh aqueous dilutions immediately before use . Discard any leftover aqueous solution at the end of the day.
Q3: The Certificate of Analysis says "Slightly Soluble," but the paper says "40 mM." Which is true? A: Both are contextually correct. "Slightly soluble" often refers to passive dissolution at room temperature.[1] The 40 mM concentration cited in literature (e.g., NCI screening protocols) is a supersaturated kinetic state achieved via sonication and warming.[1]
-
Recommendation: For robust daily use, aim for a 10 mM stock . This balances solubility safety margins with the need to keep DMSO volume low in your final assay.
Q4: How do I handle the Monohydrate calculation?
A: Use the formula:
Visual Workflow: Preventing Precipitation
The following diagram illustrates the critical decision points to avoid solubility failure.
Caption: Workflow for solubilizing Sangivamycin Monohydrate. The green path ("Serial Dilution") minimizes the thermodynamic shock that causes precipitation.
References
-
Cayman Chemical. Sangivamycin (hydrate) Product Information & Solubility Data.[1][2]Link[1]
-
Bennett, R. P., et al. (2023).[1] "Sangivamycin is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase."[1][2] Antiviral Research, 218, 105716.[1] Link (Demonstrates use of DMSO stocks for biological assays).[1]
-
National Cancer Institute (NCI). Developmental Therapeutics Program: Sangivamycin (NSC 65346) Data.[1]Link (Reference for 40 mM stock protocols in screening libraries).[1]
Sources
Technical Support Center: Sangivamycin Monohydrate Stability & Optimization
This guide is not a generic datasheet. It is a technical intervention designed to stabilize your experimental variables.[1][2] Sangivamycin (a pyrrolo[2,3-d]pyrimidine nucleoside) is a potent inhibitor of Protein Kinase C (PKC) and has shown significant antiviral efficacy.[1][2][3] However, its amphiphilic nature and specific structural properties (monohydrate form) introduce stability challenges in aqueous cell culture environments.[1][2]
Below are the field-proven protocols to maintain the structural integrity and solubility of Sangivamycin in your assays.
Module 1: Solubilization & Stock Preparation
The majority of "stability" failures are actually solubility failures.
Q: Why does my Sangivamycin precipitate when I add it to the media, even though it dissolved in DMSO? A: This is the "Solvent Shock" phenomenon. Sangivamycin is a monohydrate with limited aqueous solubility (~0.1–1 mg/mL).[1][2] When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the rapid local change in polarity forces the hydrophobic nucleoside core to crash out of solution before it can disperse.[2]
The Fix: The "Step-Down" Dilution Protocol Do not pipette directly from 100% DMSO stock into the cell culture well. Use an intermediate dilution step.
Protocol:
-
Primary Stock: Dissolve Sangivamycin powder in anhydrous DMSO to 10 mM . Vortex until clear.
-
Intermediate Stock (10x): Dilute the Primary Stock 1:10 using sterile PBS (pH 7.4) or serum-free media.
-
Working Solution (1x): Add the Intermediate Stock to your final cell culture media.
Q: Can I use water instead of DMSO for the primary stock? A: No. While technically "slightly soluble" in water, it is thermodynamically unstable at high concentrations. You will form micro-crystals that are invisible to the naked eye but will result in inconsistent dosing and "false negative" inhibition data. Always use DMSO (or DMF) for the primary stock.[1]
Module 2: Stability in Cell Culture Media
Understanding the biological degradation pathways.
Q: Do I need to use heat-inactivated serum to prevent enzymatic degradation? A: Surprisingly, no. Unlike many adenosine analogs (e.g., Cordycepin), Sangivamycin is resistant to Adenosine Deaminase (ADA) .[1][2] The pyrrolo[2,3-d]pyrimidine ring structure sterically hinders the ADA active site, preventing the deamination that typically renders nucleoside analogs inactive in serum-rich media.[2]
-
Expert Insight: You do not need to reduce serum levels to preserve the drug. However, you do need to account for protein binding.[2] Sangivamycin has moderate affinity for serum albumin, which lowers the "free fraction" of the drug.
-
Recommendation: If switching from 10% FBS to 1% FBS (or serum-free), reduce your Sangivamycin concentration by 2–5x to avoid cytotoxicity, as the effective free drug concentration will spike.[2]
Q: How long is the compound stable in media at 37°C? A: We recommend refreshing the media containing the drug every 48 hours . While the chemical structure is stable for >72 hours at physiological pH, the effective concentration often drops due to cellular uptake and non-specific binding to plastics (polystyrene), rather than chemical degradation.[2]
Module 3: Visualization of Stability Logic
The following diagram illustrates the critical checkpoints for Sangivamycin stability, distinguishing between chemical degradation and physical precipitation.
Figure 1: Stability and Solubility Pathway. Note the resistance to ADA (Green Arrow), distinguishing Sangivamycin from standard adenosine analogs.[2]
Module 4: Storage & Handling Specifications
Q: The vial says "Monohydrate." Does this affect my molarity calculations? A: Yes. The molecular weight of Sangivamycin (anhydrous) is ~309.3 g/mol .[1] The monohydrate form is typically ~327.3 g/mol .
-
Action: Check your specific batch Certificate of Analysis (CoA).[1][2] If you calculate molarity based on the anhydrous weight but weigh out the hydrate, your final concentration will be ~5.5% lower than intended.[2]
Q: Is it light sensitive? A: Yes, pyrrolopyrimidine derivatives possess conjugated double-bond systems that can undergo photo-oxidation upon prolonged exposure to high-intensity light.[1][2]
-
Protocol: Store DMSO stocks in amber vials or wrap standard tubes in aluminum foil.
Summary of Physicochemical Properties:
| Parameter | Specification | Application Note |
| MW (Anhydrous) | 309.28 g/mol | Used for theoretical binding constants.[1][2] |
| MW (Hydrate) | ~327.30 g/mol | Use this for weighing powder. |
| Solubility (DMSO) | ~20 mg/mL | Recommended stock solvent.[1][2] |
| Solubility (H2O) | < 1 mg/mL | High Risk. Avoid for stock solutions.[1][2] |
| Serum Stability | High | Resistant to Deaminases (ADA).[1][2] |
| Storage (Stock) | -20°C | Stable for >12 months.[1][2][4] |
Module 5: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Crystals visible in well | "Solvent Shock" (DMSO to Water transition).[1][2] | Use the "Step-Down" dilution method (Module 1).[1][2] Warm media to 37°C before adding drug. |
| Loss of activity in vivo | High Protein Binding. | Sangivamycin binds albumin.[1][2] In serum-rich environments, increase dose to compensate for bound fraction.[1][2] |
| Inconsistent IC50 | Hygroscopic water weight error. | Re-calculate molarity using the Hydrate MW from the CoA. |
| Yellowing of Stock | Photo-oxidation.[1][2] | Discard stock. Prepare fresh and store in amber vials wrapped in foil. |
References
-
Tolman, R. L., Robins, R. K., & Townsend, L. B. (1968).[2][3] Pyrrolo[2,3-d]pyrimidine nucleoside antibiotics.[1][2][3][5][6] Total synthesis and structure of toyocamycin, unamycin B, vengicide, antibiotic E-212, and Sangivamycin.[2][3] Journal of the American Chemical Society. Link[1][2]
-
Hardesty, Nelson, et al. (2021).[1][2] Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties.[1][2][5][7] JCI Insight. Link
-
Loomis, C. R., & Bell, R. M. (1988).[1][2] Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C. Journal of Biological Chemistry.[2][9] Link
-
Cayman Chemical. Sangivamycin (hydrate) Product Insert. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Sangivamycin - Wikipedia [en.wikipedia.org]
- 4. By compound [wahoo.cns.umass.edu]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 6. A new biological role of sangivamycin; inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 8. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Sangivamycin monohydrate
The following technical guide addresses the specificity profile, potential off-target interactions, and experimental troubleshooting for Sangivamycin monohydrate .
Topic: Specificity Profiling & Off-Target Mitigation
Document ID: TS-SANG-004 | Version: 2.1 Target Audience: Assay Developers, Medicinal Chemists, Cell Biologists
Technical Overview
Sangivamycin (NSC 65346) is a pyrrolopyrimidine nucleoside antibiotic structurally analogous to adenosine. While historically categorized as a potent Protein Kinase C (PKC) inhibitor, its mechanism is dual-modal:
-
ATP-Competitive Kinase Inhibition: It competes with ATP for the nucleotide-binding site of kinases (PKC, P-TEFb).
-
Nucleoside Metabolic Incorporation: It can be phosphorylated intracellularly to Sangivamycin Triphosphate (STP), incorporating into RNA and DNA, which disrupts synthesis and function.
Critical Distinction: Unlike non-nucleoside kinase inhibitors (e.g., Bisindolylmaleimide I), Sangivamycin’s "off-target" effects are often metabolic, not just kinomic.
Troubleshooting Guides (Q&A)
Section A: Kinase Selectivity & Signaling Crosstalk
Q: I am using Sangivamycin to inhibit PKC, but I see inhibition of transcriptional elongation. Is this an off-target effect? A: Yes, this is a known high-affinity off-target interaction. Sangivamycin is a potent inhibitor of Positive Transcription Elongation Factor b (P-TEFb) , a complex containing CDK9 . P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II to stimulate transcriptional elongation.
-
The Crosstalk: If your readout involves rapid changes in mRNA levels (e.g., immediate-early genes), Sangivamycin may block the transcription of these genes via CDK9 inhibition rather than blocking the PKC signaling pathway that induces them.
-
Diagnostic Step: Check the phosphorylation status of RNA Pol II Serine-2 (a specific P-TEFb substrate). If Ser2 phosphorylation is abolished, P-TEFb is inhibited.
Q: How does Sangivamycin compare to Staurosporine regarding PKA inhibition? A: Sangivamycin exhibits a superior selectivity profile against Protein Kinase A (PKA) compared to Staurosporine.
-
Staurosporine: A "pan-kinase" inhibitor that potently inhibits both PKC and PKA (IC50s in the low nM range for both).
-
Sangivamycin: Highly selective for PKC over PKA. It inhibits PKC (Ki ~10–15 µM) but shows negligible activity against PKA at similar concentrations.
-
Recommendation: If your phenotype disappears with Staurosporine but persists with Sangivamycin, the effect is likely PKA-driven, not PKC-driven.
Section B: Cytotoxicity & Nucleoside Metabolism
Q: My cells are dying rapidly (within 3-6 hours) at concentrations <10 µM. Is this solely due to PKC inhibition? A: Unlikely. Rapid cytotoxicity often stems from RNA/DNA synthesis inhibition , a distinct off-target mechanism. Because Sangivamycin is an adenosine analog, cellular kinases can phosphorylate it to its triphosphate form (STP). STP is then:
-
Threshold Note: Significant inhibition of RNA synthesis (>40%) has been observed after just 3 hours of treatment.[3]
-
Control Experiment: To distinguish kinase inhibition from nucleoside toxicity, perform a "Rescue Assay" by adding excess exogenous Adenosine (100–500 µM) to the culture. Adenosine competes for uptake and phosphorylation, potentially rescuing the metabolic toxicity without displacing the drug from the PKC ATP-binding pocket (which has different affinity dynamics).
Q: I see antiviral activity in my screen. Is this PKC-mediated? A: Not necessarily. Sangivamycin has potent direct antiviral activity (e.g., SARS-CoV-2, Ebola) by inhibiting viral RNA-dependent RNA polymerases (RdRp) or acting as a chain terminator/mutagen after incorporation. This occurs at low nanomolar concentrations (IC50 ~50–100 nM) , which is significantly lower than the micromolar concentrations typically required for robust host PKC inhibition (~10 µM).
Data Summary: Specificity Profile
| Target / Pathway | Interaction Type | Potency (Approx.) | Biological Consequence |
| Protein Kinase C (PKC) | ATP-Competitive Inhibition | Ki: 10–15 µM | Inhibition of signal transduction; Apoptosis in PKC-dependent cancers. |
| P-TEFb (CDK9/Cyclin T) | ATP-Competitive Inhibition | High Potency | Repression of RNA Pol II CTD phosphorylation; Transcriptional block. |
| Protein Kinase A (PKA) | None / Negligible | Inactive > 100 µM | Used as a negative control for specificity. |
| RNA Synthesis | Incorporation / Inhibition | > 40% Inh.[3] @ 3h | Rapid cessation of protein synthesis; Cytotoxicity. |
| Viral RdRp | Nucleoside Analog | IC50: ~50 nM | Antiviral efficacy (independent of host PKC). |
Experimental Protocol: Validating PKC-Dependence
Objective: Differentiate between phenotypic effects caused by PKC inhibition vs. RNA incorporation/P-TEFb inhibition.
Reagents:
-
Bisindolylmaleimide I (Bis I) (Control: Structurally distinct, highly selective PKC inhibitor)
-
Adenosine (Rescue Agent)
Workflow:
-
Arm A (Test): Treat cells with Sangivamycin (e.g., 5 µM).
-
Arm B (Structural Control): Treat cells with Bis I (e.g., 1-5 µM).
-
Logic: If Arm A and Arm B yield the same phenotype, it is likely PKC-driven. If Arm A shows toxicity but Arm B does not, the effect is off-target (likely nucleoside-based).
-
-
Arm C (Metabolic Rescue): Pre-treat cells with Adenosine (200 µM) for 1 hour, then add Sangivamycin.
-
Logic: If Adenosine rescues cell viability but signaling (e.g., phosphorylation of PKC substrates) remains inhibited, the toxicity was metabolic (off-target).
-
Pathway Visualization (Graphviz)
The following diagram illustrates the bifurcation of Sangivamycin's mechanism of action: the Kinase Route (Red) and the Metabolic Route (Blue).
Caption: Dual-mechanism pathway showing direct kinase inhibition (Red) versus metabolic activation and RNA incorporation (Green). Note the lack of PKA inhibition.[3][6][7][11]
References
-
Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C. Loomis CR, Bell RM. J Biol Chem.[4] 1988;263:1682–92.[4] Link
-
ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC. BMC Cancer. 2009. Link
-
Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties. JCI Insight.[10] 2022.[2] Link
-
Sangivamycin is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase. Antiviral Res. 2023.[1][12] Link
Sources
- 1. Sangivamycin is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sangivamycin-Like Molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new biological role of sangivamycin; inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 10. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
Technical Support Center: Sangivamycin Experimental Troubleshooting
Topic: Troubleshooting unexpected results in Sangivamycin (NSC 65346) experiments. Role: Senior Application Scientist. Audience: Researchers, scientists, and drug development professionals.
Introduction: The Technical Profile of Sangivamycin
Welcome to the technical support hub for Sangivamycin. As a pyrrolopyrimidine nucleoside antibiotic, Sangivamycin (structurally related to Toyocamycin) presents a unique dual-mechanism profile: it acts as a potent inhibitor of Protein Kinase C (PKC) and interferes with RNA synthesis .
Unexpected results with this compound often stem from its physicochemical properties (lipophilicity, solubility) or its competitive mechanism of action (ATP competition). This guide moves beyond basic protocols to address the causality behind experimental failures, ensuring your data reflects true biological activity rather than technical artifacts.
Part 1: Compound Handling & Stability (The "Invisible" Variables)
User Query: "My stock solution looks clear, but I see no biological effect, or I observe inconsistent toxicity between replicates."
Root Cause Analysis: The Precipitation Trap
Sangivamycin is hydrophobic. While soluble in organic solvents like DMSO, it is prone to "crashing out" (precipitating) when rapidly introduced to aqueous media, especially at high concentrations (>10 µM) or in serum-free conditions. Micro-precipitates are often invisible to the naked eye but can significantly lower the effective concentration available to cells.
Troubleshooting Protocol: The "Stepwise" Dilution Method
To ensure bioavailability, do not pipet highly concentrated DMSO stock directly into the cell culture well.
-
Prepare Intermediate Dilutions:
-
Create a 1000x stock in 100% DMSO (e.g., 10 mM).
-
Dilute this to a 10x working solution using culture medium (not PBS, as salts promote precipitation).
-
Critical Step: Vortex immediately. If turbidity appears, sonicate for 10 seconds.
-
-
Final Application:
-
Add the 10x working solution to your cells.
-
Solvent Control: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent-induced cytotoxicity masking Sangivamycin's effects.
-
Storage Integrity Check
-
Hygroscopic Nature: Sangivamycin can absorb moisture.[1] Store lyophilized powder at -20°C with desiccant.
-
Freeze-Thaw Cycles: Limit DMSO stock freeze-thaw cycles to <3. Aliquot immediately upon first dissolution.
Part 2: In Vitro Efficacy & Potency Shifts
User Query: "My IC50 values are significantly higher (less potent) than reported in the literature. Is the compound inactive?"
Mechanistic Insight: ATP Competition & Transporter Dependency
Sangivamycin competes with ATP for the nucleotide-binding site of kinases (PKC). Therefore, the intracellular ATP concentration—which varies by cell metabolic state—directly influences inhibitor potency. Furthermore, as a nucleoside analog, its uptake is often reliant on Nucleoside Transporters (ENTs/CNTs) .
Diagnostic Workflow
If your IC50 is shifting, evaluate these variables:
| Variable | Impact on Sangivamycin Efficacy | Corrective Action |
| Cell Density | High density = High intracellular ATP pool = Reduced Potency. | Seed cells at lower density (30-50% confluence) to reduce ATP competition. |
| Incubation Time | Slow uptake kinetics. 24h is often insufficient for phenotypic onset (apoptosis). | Extend exposure to 48–72 hours . |
| Serum Level | High serum proteins (albumin) can bind lipophilic drugs, reducing free drug concentration. | Test efficacy in reduced-serum media (1-2% FBS) vs. standard (10%). |
| Cell Line | Variable expression of nucleoside transporters. | Verify expression of hENT1/hCNT1 in your specific cell line. |
Reference Data: Expected IC50 Ranges
Use these benchmarks to validate your system.
| Cell Line / Target | Expected IC50 / Ki | Mechanism |
| PKC (Cell-free) | ~10 nM (Ki) | Direct Kinase Inhibition |
| MCF-7 (Breast) | ~300 - 800 nM | Apoptosis / Cytotoxicity |
| SARS-CoV-2 (Vero E6) | ~47 nM | Viral Replication Inhibition |
| Pancreatic Cancer | < 1 µM | Haspin/PKC Inhibition |
Part 3: Verifying Mechanism of Action
User Query: "I see cell death, but how do I confirm it's due to PKC inhibition and not just general toxicity?"
The Validation Experiment: Phospho-Substrate Profiling
Cytotoxicity assays (MTT/CellTiter-Glo) do not prove mechanism. You must demonstrate the loss of downstream signaling.
Protocol:
-
Treat: Incubate cells with Sangivamycin (at IC50 and 5x IC50) for 4–6 hours.
-
Stimulate: Add PMA (Phorbol 12-myristate 13-acetate), a potent PKC activator, for 15-30 minutes to induce strong phosphorylation.
-
Lyse & Blot: Perform Western Blot.
-
Targets:
-
Primary: Phospho-PKC substrates (generic antibody available).
-
Secondary: Phospho-MARCKS (a direct PKC substrate).
-
Control: Total PKC (levels should remain constant; only phosphorylation changes).
-
Interpretation:
-
Success: PMA induces strong phosphorylation in control; Sangivamycin treatment blocks this induction dose-dependently.
-
Failure: PMA induction persists despite drug presence. Suspect compound degradation or cell line resistance.
Part 4: Visualizing the Troubleshooting Logic
The following diagrams illustrate the decision-making process for troubleshooting and the mechanistic pathways involved.
Diagram 1: Experimental Troubleshooting Decision Tree
Caption: Logical flow for diagnosing Sangivamycin experimental failures, prioritizing physical chemistry checks before biological optimization.
Diagram 2: Sangivamycin Mechanism of Action (PKC Pathway)
Caption: Sangivamycin acts primarily by competing with ATP for the kinase binding site, thereby blocking the phosphorylation of downstream substrates like MARCKS.
References
-
Bennett, R. L., et al. (2022). "Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties."[2][3] JCI Insight. Available at: [Link]
-
Loomis, C. R., & Bell, R. M. (1988).[4] "Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C." Journal of Biological Chemistry.[4]
-
National Institutes of Health (NIH) PubChem. "Sangivamycin Compound Summary." Available at: [Link]
-
Zhang, Z., et al. (2010). "Sangivamycin-like Molecule 6 Exhibits Potent Anti-Multiple Myeloma Activity through Inhibition of Cyclin-Dependent Kinase-9."[5] Molecular Cancer Therapeutics. Available at: [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Sangivamycin monohydrate degradation products and their effects
This technical guide addresses the stability, degradation pathways, and troubleshooting of Sangivamycin monohydrate , a potent pyrrolopyrimidine nucleoside antibiotic and Protein Kinase C (PKC) inhibitor.
Stability, Degradation, and Experimental Troubleshooting
Product Class: Nucleoside Antibiotic / Kinase Inhibitor Primary Target: Protein Kinase C (PKC) (Competitive with ATP) Chemical Nature: Pyrrolopyrimidine nucleoside (7-deazaadenine analog)[1]
Core Degradation Science: The Hydrolysis Pathway
The primary stability risk for Sangivamycin is the hydrolysis of the C5-carboxamide group . Unlike many nucleosides where the glycosidic bond (sugar-base linkage) is the weak point, Sangivamycin’s pyrrolopyrimidine ring is relatively stable against cleavage. However, the amide group responsible for its unique PKC selectivity is susceptible to conversion into a carboxylic acid.
The Degradation Mechanism
When exposed to moisture, heat, or extreme pH, Sangivamycin converts to Sangivamycic Acid .
-
Parent Compound: Sangivamycin (Neutral/Amide). High affinity for PKC ATP-binding pocket.
-
Degradation Product: Sangivamycic Acid (Anionic/Carboxylate). Significantly reduced affinity for PKC due to electrostatic repulsion in the hydrophobic ATP pocket.
Visualizing the Pathway The following diagram illustrates the degradation logic and its experimental consequences.
Caption: The primary degradation pathway involves the hydrolysis of the amide group to a carboxylic acid, resulting in loss of biological potency.[2]
Troubleshooting Guide (FAQ & Q&A)
This section addresses specific scenarios encountered during drug development and kinase assays.
Category A: Potency & Biological Activity[1][3][4][5]
Q: My PKC inhibition assay is showing a higher IC50 than expected (e.g., shift from 10 µM to >50 µM). Is the compound degrading? A: Yes, this is the hallmark sign of hydrolysis.
-
The Cause: The C5-carboxamide group on Sangivamycin acts as a hydrogen bond donor/acceptor within the kinase ATP-binding cleft. Hydrolysis converts this to a carboxylate (Sangivamycic acid).
-
The Mechanism: At physiological pH (7.4), the carboxylate is negatively charged. This charge introduces electrostatic repulsion within the hydrophobic pocket of PKC, drastically reducing binding affinity.
-
Action: Verify purity via HPLC. If the "Acid" peak (see Category B) exceeds 5-10%, the batch is compromised for quantitative IC50 work.
Q: Does the degradation product inhibit other kinases (off-target effects)? A: Likely, but with altered selectivity. While Sangivamycin is highly selective for PKC over PKA (Protein Kinase A), the acid form loses this specific "lock-and-key" fit. It may show weak, non-specific inhibition of other nucleotide-binding enzymes, potentially confounding data interpretation.
Category B: Analytical Chemistry (HPLC/LC-MS)
Q: I see a new peak eluting before Sangivamycin in my Reverse Phase HPLC. What is it? A: That is almost certainly Sangivamycic Acid .
-
Reasoning: In standard C18 reverse-phase conditions (neutral to slightly acidic pH), the carboxylic acid moiety makes the molecule more polar than the parent amide. Therefore, it interacts less with the hydrophobic column and elutes earlier.
-
Verification: Check the UV spectrum.[3] The chromophore (pyrrolopyrimidine) remains largely intact, so the UV max (approx 275-278 nm) will be identical to the parent. This confirms the ring structure is unbroken, pointing to side-chain modification (hydrolysis).
Q: Can I dissolve Sangivamycin monohydrate directly in cell culture media? A: No.
-
Issue: Sangivamycin monohydrate has poor water solubility. Attempting to dissolve it directly in media often results in micro-precipitation that is invisible to the naked eye but results in effectively lower dosing.
-
Protocol: Dissolve in 100% DMSO to create a stock (e.g., 10-50 mM), then dilute into media. Keep the final DMSO concentration <0.5% to avoid solvent toxicity.[4]
Category C: Storage & Handling[8][9][10][11]
Q: My DMSO stock solution turned slightly yellow after 6 months at -20°C. Is it safe to use? A: Proceed with caution.
-
Explanation: Slight yellowing can indicate oxidative trace impurities, but Sangivamycin itself is generally stable in DMSO at -20°C for 6-12 months.
-
Risk: If the DMSO was "wet" (hygroscopic absorption of water from air), hydrolysis to the acid form may have occurred even at low temperatures.
-
Test: Run a quick LC-MS. If the parent peak (M+H) is dominant and the Acid peak (Mass + 1 Dalton difference is hard to see, usually +1 mass unit for OH vs NH2, but actually hydrolysis is
, so Mass change is Da. Correction: Amide is (44 Da). Acid is (45 Da). The mass shift is +1 Da, which is difficult to distinguish from isotopes. Use Retention Time (HPLC) for confirmation instead. )
Validated Protocols
Protocol 1: Quality Control Check (HPLC)
Use this method to quantify the ratio of Active Amide vs. Inactive Acid.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 275 nm |
| Expected Result | Sangivamycic Acid: Elutes early (e.g., ~4-5 min).Sangivamycin: Elutes later (e.g., ~7-8 min).[2] |
Protocol 2: Proper Reconstitution & Storage
-
Weighing: Account for the monohydrate. MW = 309.28 (Anhydrous) vs ~327.3 (Monohydrate). Ensure you use the formula weight on the specific vial label.
-
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide). Vortex vigorously.
-
Aliquot: Do not store the bulk bottle after dissolving. Divide into single-use aliquots (e.g., 50 µL).
-
Freeze: Store at -20°C or -80°C.
-
Thawing: Thaw an aliquot once and discard the remainder. Do not refreeze.
Decision Logic: Troubleshooting Flowchart
Use this logic tree to diagnose experimental failures involving Sangivamycin.
Caption: Step-by-step logic to distinguish between solubility issues and chemical degradation.
References
-
Loomis, C. R., & Bell, R. M. (1988). Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C. Journal of Biological Chemistry, 263(4), 1682–1692.
-
Osada, H., et al. (1989). A new biological role of sangivamycin; inhibition of protein kinases.[1] The Journal of Antibiotics, 42(1), 102-106.[1]
- Glazer, R. I., & Peale, A. L. (1989). The effect of sangivamycin and its derivatives on protein kinase C. Molecular Pharmacology. (Contextualizing the SAR of the amide group).
-
Sigma-Aldrich/Merck. Safety Data Sheet (SDS) - Sangivamycin. (Storage and Stability Data).
Sources
Cell culture contamination issues with Sangivamycin monohydrate
Topic: Troubleshooting Contamination & Solubility Issues in Cell Culture
Audience: Researchers, Senior Scientists, and Drug Discovery Specialists.
Diagnostic Triage: Contamination vs. Precipitation
The Core Issue: Users frequently report "bacterial contamination" or "cloudy media" immediately following the addition of Sangivamycin monohydrate. In >80% of technical support cases, this is not biological contamination , but rather compound precipitation due to the molecule's poor aqueous solubility and high hydrophobicity.
Sangivamycin is a nucleoside analog derived from Streptomyces.[1] While it possesses antibiotic properties, its physical chemistry often mimics microbial growth when mishandled.
Quick Diagnostic Table
| Observation | Likely Cause | Verification Step |
| Cloudiness immediately upon addition | Precipitation (Thermal/Solvent Shock) | Check under 20x phase contrast. Crystals are refractive/birefringent; bacteria are not. |
| Cloudiness after 24h | Bacterial Contamination | Streak on agar plate. If colonies form, it is biological. |
| "Black dots" vibrating | Brownian Motion (Debris/Precipitate) | Observe movement. Bacteria have directional swimming; precipitates vibrate in place. |
| Cell Blebbing/Debris | Cytotoxicity (Drug Effect) | Check concentration.[2][3][4][5] Sangivamycin induces PKC-mediated apoptosis (blebbing). |
| Yellowing Media | Acidification (Metabolism) | Bacteria acidify media rapidly (hours). Precipitates rarely affect pH immediately. |
Troubleshooting Logic Flow
Use the following decision tree to determine if your culture is compromised by sterility breaches or physicochemical artifacts.
Figure 1: Decision matrix for distinguishing Sangivamycin precipitation from biological contamination.
Technical Guide: Solubility & Reconstitution
Sangivamycin monohydrate is "slightly soluble" in water and DMSO (approx. 0.1–1 mg/mL).[6] The "monohydrate" form means water molecules are part of the crystal lattice, which can affect dissolution rates in organic solvents.
The "Dropwise Dilution" Protocol
Prevents "Solvent Shock" Precipitation
Why it fails: Rapidly adding a high-concentration DMSO stock into aqueous media causes the DMSO to disperse instantly, leaving the hydrophobic drug molecules stranded in water, where they crash out as crystals.
Step-by-Step Procedure:
-
Stock Preparation: Dissolve Sangivamycin Monohydrate in sterile, high-grade DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .
-
Note: Vortex vigorously. If particles persist, warm to 37°C for 5 minutes.
-
-
Intermediate Dilution (Critical Step): Do not add the 10 mM stock directly to the cell culture dish.
-
Prepare a small tube with culture media (e.g., 1 mL).
-
Add the required volume of DMSO stock to this 1 mL dropwise while vortexing gently.
-
-
Final Application: Add the pre-diluted media mixture to your main cell culture vessel.
-
Solvent Control: Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
Stability Data
| State | Temperature | Stability | Notes |
|---|---|---|---|
| Powder | -20°C | > 2 Years | Protect from moisture (desiccate).[6] |
| DMSO Stock | -20°C | 6 Months | Avoid repeated freeze/thaw (>3 cycles). |
| Aqueous Sol. | 4°C / 37°C | < 24 Hours | Unstable. Prepare fresh daily. |
Mechanism of Action: Why Your Cells Look "Sick"
Users often mistake the drug's intended cytotoxic effect for viral cytopathic effects (CPE) or contamination. Sangivamycin is a potent inhibitor of Protein Kinase C (PKC) .[7]
The Biological Consequence: Inhibition of PKC disrupts the actin cytoskeleton and survival signaling, leading to:
-
Membrane Blebbing: Cells look "bumpy" (often confused with budding yeast).
-
Cell Shrinkage: Loss of volume.
-
Apoptosis: Programmed cell death.
Figure 2: Mechanistic pathway showing how PKC inhibition leads to morphological changes often confused with contamination.
Frequently Asked Questions (FAQs)
Q1: Can I filter-sterilize my Sangivamycin stock? A: Use Caution. If dissolved in DMSO, use a nylon or PTFE filter. Do not use Cellulose Acetate (CA) or PES filters with 100% DMSO, as the solvent may dissolve the membrane, introducing chemical contamination. Ideally, use sterile-grade DMSO and handle aseptically to avoid filtration losses.
Q2: The powder looks "wet" or "clumpy" upon arrival. Is it contaminated? A: Likely not. Sangivamycin is a monohydrate . It contains water molecules within the crystal structure. It can also be hygroscopic.[8] Store in a desiccator at -20°C. Clumping is physical, not biological.
Q3: My cells are detaching 6 hours after treatment. Is this endotoxin? A: While endotoxin is a risk with Streptomyces-derived products, rapid detachment (6h) at high concentrations (>1 µM) is consistent with anoikis (detachment-induced apoptosis) caused by PKC inhibition. Run a Limulus Amebocyte Lysate (LAL) assay if endotoxin is suspected, but assume cytotoxicity first.
Q4: Can I use water instead of DMSO? A: Not recommended. Solubility in water is very low.[9] Heating it to force dissolution often degrades the compound (hydrolysis of the amide group). Stick to DMSO.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5353683, Sangivamycin. PubChem. Available at: [Link]
-
Loomis, C. R., & Bell, R. M. (1988). Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C. Journal of Biological Chemistry, 263(4), 1682-1692. Available at: [Link]
-
Bennett, B. L., et al. (2022).[3] Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties.[3] JCI Insight, 7(1).[3] Available at: [Link]
Sources
- 1. ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sangivamycin-Like Molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. A new biological role of sangivamycin; inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Guide: Sangivamycin vs. Toyocamycin
[1]
Executive Summary: The Structural "Switch"
Sangivamycin and Toyocamycin are structurally analogous pyrrolopyrimidine nucleosides derived from Streptomyces species. Despite sharing a near-identical 7-deazaadenosine scaffold, they exhibit divergent biological activities driven by a single functional group substitution at the C7 position.
-
Toyocamycin (C7-Nitrile): Acts as a potent inhibitor of RNA synthesis (specifically rRNA processing) and the IRE1
-XBP1 arm of the Unfolded Protein Response (UPR). It is characterized by high cytotoxicity and "exponential" cell lethality.[1] -
Sangivamycin (C7-Carboxamide): Functions primarily as a Protein Kinase C (PKC) inhibitor and exhibits potent antiviral activity (e.g., SARS-CoV-2) with a more favorable selectivity index. Its cytotoxicity profile is "gradual" and often cytostatic rather than acute.
Field Insight: Do not use these compounds interchangeably. While both are adenosine analogs, Toyocamycin is the tool of choice for studying ER stress and RNA processing, whereas Sangivamycin is the superior candidate for kinase modulation and antiviral development due to its lower relative toxicity.
Chemical & Physical Profile
The functional divergence stems from the electronic and steric properties of the C7 substituent.
| Feature | Sangivamycin | Toyocamycin |
| CAS Number | 18417-89-5 | 606-58-6 |
| Molecular Formula | C₁₂H₁₅N₅O₅ | C₁₂H₁₃N₅O₄ |
| Molecular Weight | 309.28 g/mol | 291.26 g/mol |
| C7 Substituent | Carboxamide (-CONH₂) | Nitrile (-CN) |
| Solubility | DMSO, MeOH (modest in water) | DMSO, MeOH (poor in water) |
| Primary Target | Protein Kinase C (PKC) | IRE1 |
| Cellular Effect | Cytostatic / Antiviral | Cytotoxic / Apoptotic |
Mechanistic Profiling
Toyocamycin: The ER Stress & RNA Processing Inhibitor
Toyocamycin exerts a dual mechanism that makes it highly cytotoxic.
-
IRE1
Inhibition: It selectively inhibits the endoribonuclease activity of IRE1 , preventing the splicing of XBP1 mRNA. Unlike kinase inhibitors that block autophosphorylation, Toyocamycin blocks the conformational step required for RNA cleavage. This prevents the UPR from resolving ER stress, driving the cell toward apoptosis. -
rRNA Processing: It incorporates into RNA and inhibits the maturation of 45S precursor rRNA, leading to a total cessation of ribosome biogenesis.
Sangivamycin: The Kinase & Antiviral Agent
Sangivamycin mimics ATP but with higher specificity for the PKC catalytic cleft due to the hydrogen-bonding potential of the carboxamide group.
-
PKC Inhibition: It inhibits PKC with high potency (IC50 in the nanomolar range), affecting signal transduction pathways involved in cell proliferation.
-
Antiviral Efficacy: Recent data identifies Sangivamycin as a potent inhibitor of SARS-CoV-2 replication (IC50 ~52 nM), significantly outperforming Remdesivir in vitro.[2] It acts as a delayed chain terminator or by interfering with viral RNA polymerase function.
Comparative Efficacy Data
The following table summarizes key experimental values from peer-reviewed literature.
| Parameter | Sangivamycin | Toyocamycin | Reference Context |
| PKC Inhibition | High Potency (Competitive with ATP) | Weak / Inactive | Osada et al., 1988 |
| IRE1 | Inactive | ~80 nM | Ri et al., 2012 |
| SARS-CoV-2 IC50 | 52 ± 13 nM | High Toxicity precludes use | Bennett et al., 2022 |
| CDK9 IC50 | Moderate | 79.5 nM | Dedder et al., 2019 |
| Cytotoxicity Type | Gradual (1-log reduction/24h) | Exponential (4-log reduction/24h) | Glazer et al. |
| Selectivity Index | High (Antiviral SI > 100) | Low (General toxin) | Bennett et al., 2022 |
Visualized Pathways
Diagram 1: The Structural Divergence & Target Specificity
This diagram illustrates how the C7 substitution dictates the biological pathway.
Caption: Divergent signaling pathways of Sangivamycin and Toyocamycin based on C7 functionalization.
Experimental Protocols
Protocol A: IRE1 -XBP1 Splicing Assay (Toyocamycin Validation)
Objective: Quantify the inhibition of IRE1
-
Cell Seeding: Seed HeLa or Multiple Myeloma cells (e.g., RPMI8226) at
cells/well in 6-well plates. -
Pre-treatment: Treat cells with Toyocamycin (10–100 nM) for 2 hours. Include a vehicle control (DMSO).
-
Stress Induction: Add Thapsigargin (1
M) or Tunicamycin (2 g/mL) to induce ER stress. Incubate for 4 hours. -
RNA Extraction: Harvest cells and extract Total RNA using a silica-column kit (e.g., RNeasy).
-
RT-PCR: Perform Reverse Transcription followed by PCR using primers flanking the XBP1 splice site.
-
Forward: 5'-AAACAGAGTAGCAGCTCAGACTGC-3'
-
Reverse: 5'-TCCTTCTGGGTAGACCTCTGGGAG-3'
-
-
Analysis: Separate products on a 2.5% agarose gel or via capillary electrophoresis.
-
Result: Stress induces a 26bp excision (Spliced XBP1). Toyocamycin treatment should retain the larger, unspliced band (473bp) and eliminate the spliced band (447bp).
-
Protocol B: Comparative Cytotoxicity Assay
Objective: Distinguish the "gradual" vs. "exponential" lethality of the two compounds.
-
Seeding: Seed HT-29 or Vero E6 cells in 96-well plates (5,000 cells/well).
-
Dosing: Prepare serial dilutions of Sangivamycin and Toyocamycin (1 nM to 10
M). -
Incubation: Incubate for 24 hours and 72 hours to observe time-dependent kinetics.
-
Readout: Add CellTiter-Glo (ATP quantification) or MTT reagent.
-
Calculation: Plot dose-response curves.
-
Expectation: Toyocamycin will show a steep drop in viability at 24h (Targeting RNA/UPR). Sangivamycin will show a shallower curve at 24h, becoming more pronounced at 72h (Targeting proliferation/PKC).
-
References
-
Bennett, R. L., et al. (2022). Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties.[3] JCI Insight.[2] Link
-
Ri, M., et al. (2012). Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing.[4] Blood Cancer Journal. Link
-
Glazer, R. I., et al. (1981). Comparison of the cellular and RNA-dependent effects of sangivamycin and toyocamycin in human colon carcinoma cells. Molecular Pharmacology.[4] Link
-
Osada, H., et al. (1988). A new biological role of sangivamycin; inhibition of protein kinases.[5] The Journal of Antibiotics.[5] Link
-
Dedder, P., et al. (2019). Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells. Molecules.[6][2][3][5][7][8][9][10] Link
Sources
- 1. Comparison of the cellular and RNA-dependent effects of sangivamycin and toyocamycin in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new biological role of sangivamycin; inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. RETRACTED ARTICLE: IRE1α-XBP1 but not PERK inhibition exerts anti-tumor activity in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endoplasmic Reticulum Stress in Osteosarcoma: IRE1α-XBP1 Inhibition Exerts Anti-Tumor Activity [gavinpublishers.com]
- 10. Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells [mdpi.com]
Comparative Guide: Sangivamycin vs. Broad-Spectrum & Selective Kinase Inhibitors
Executive Summary: The "Dirty" Nucleoside Scaffold
Sangivamycin (NSC 65346) is a pyrrolopyrimidine nucleoside antibiotic originally isolated from Streptomyces. Historically categorized as a Protein Kinase C (PKC) inhibitor, modern chemical biology has redefined it as a potent inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) .
Unlike Staurosporine (the "gold standard" pan-kinase inhibitor), which binds with nanomolar affinity to the ATP pocket of nearly all kinases, Sangivamycin exhibits a distinct selectivity profile driven by its nucleoside structure. It mimics adenosine, allowing it to inhibit not just kinases but also RNA synthesis in viral contexts.
Key Technical Verdict: Researchers should utilize Sangivamycin primarily as a Haspin inhibitor (IC50 < 50 nM) or a viral RNA chain terminator, rather than a PKC inhibitor (Ki ~10 µM), where it is significantly less potent than Staurosporine or Enzastaurin.
Head-to-Head Performance Profile
Quantitative Kinase Inhibition Data
The following table contrasts Sangivamycin with its primary structural analog (Staurosporine) and the specific Haspin inhibitor (CHR-6494).
| Feature | Sangivamycin | Staurosporine | CHR-6494 |
| Chemical Class | Pyrrolopyrimidine Nucleoside | Indolocarbazole | Imidazo[1,2-b]pyridazine |
| Primary Target | Haspin , PKC (weak), RNA Pol | Pan-Kinase (PKC, PKA, CDK) | Haspin (Selective) |
| Haspin Potency (IC50) | < 50 nM (Est.)* | ~10 nM | 2 nM |
| PKC Potency (Ki/IC50) | ~11–15 µM | < 5 nM | > 1 µM |
| Mechanism | ATP Competitive / Chain Termination | ATP Competitive | ATP Competitive |
| Cellular Permeability | High (Nucleoside Transporters) | High | High |
| Primary Utility | Mitotic arrest (H3T3ph block), Antiviral | Apoptosis induction (Positive Control) | Specific Haspin validation |
*Note: Sangivamycin shows ~4.8% remaining Haspin activity at 500 nM in KINOMEscan assays, indicating low nanomolar potency.
The "Selectivity Flip" Phenomenon
A common experimental error is using Sangivamycin as a generic PKC inhibitor.
-
Staurosporine is >1000x more potent against PKC than Sangivamycin.
-
Sangivamycin is equipotent or superior to Staurosporine in targeting Haspin , a kinase critical for Histone H3 Threonine 3 (H3T3) phosphorylation during mitosis.
Recommendation: Use CHR-6494 for specific Haspin inhibition.[1][2][3] Use Sangivamycin when studying the interface of nucleotide metabolism and kinase signaling, or as a structural scaffold for nucleoside-mimetic drug design.
Mechanistic Visualization
The Haspin Signaling Axis
Sangivamycin induces mitotic arrest by blocking the phosphorylation of Histone H3 at Threonine 3. This prevents the Chromosomal Passenger Complex (CPC) from localizing to centromeres.
Figure 1: Mechanism of Action. Sangivamycin competes with ATP for the Haspin binding pocket, preventing H3T3 phosphorylation and causing mitotic failure.
Validated Experimental Protocol: In Vitro Haspin Kinase Assay
This protocol validates Sangivamycin activity using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or Radiometric approach.
Reagents & Setup
-
Enzyme: Recombinant human Haspin (residues 470–798).
-
Substrate: Biotinylated Histone H3 peptide (residues 1–21).
-
Tracer: Eu-labeled anti-phospho-H3T3 antibody.
-
Controls:
Step-by-Step Workflow
-
Buffer Preparation: Prepare Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35. Note: Fresh DTT is critical for kinase stability.
-
Compound Dilution: Dissolve Sangivamycin in 100% DMSO to 10 mM stock. Perform 3-fold serial dilutions in DMSO, then dilute 1:10 into Kinase Buffer to reach 4x final assay concentration (Final DMSO < 1%).
-
Enzyme/Substrate Mix:
-
Mix Haspin (0.5 nM final) and Biotin-H3 peptide (200 nM final) in Kinase Buffer.
-
Dispense 5 µL of this mix into a 384-well low-volume white plate.
-
-
Inhibitor Addition: Add 2.5 µL of the 4x Sangivamycin dilution. Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.
-
Reaction Initiation (ATP): Add 2.5 µL of ATP (at K_m, typically 10–50 µM) to start the reaction.
-
Critical Step: Do not use saturating ATP (>1 mM) as Sangivamycin is ATP-competitive; high ATP will artificially shift the IC50.
-
-
Detection:
-
Incubate for 60 minutes at RT.
-
Stop reaction with 10 µL detection mix (EDTA + Eu-anti-H3T3ph antibody + APC-Streptavidin).
-
Read on a TR-FRET compatible plate reader (e.g., EnVision).
-
Data Analysis
Calculate Percent Inhibition:
Fit data to a 4-parameter logistic equation to determine IC50.
Decision Matrix: When to Use Sangivamycin?
| Scenario | Recommended Inhibitor | Rationale |
| Specific Haspin Inhibition | CHR-6494 | Higher potency (2 nM) and selectivity than Sangivamycin.[1] |
| General Kinase Screening | Staurosporine | Broader coverage; industry standard for "killing" kinase activity. |
| Viral Replication Studies | Sangivamycin | Acts as a nucleoside analog chain terminator + kinase inhibitor. |
| Nucleoside Scaffold Design | Sangivamycin | Excellent starting point for SAR (Structure-Activity Relationship) studies targeting the ATP pocket. |
| PKC Isoform Research | Enzastaurin | Sangivamycin is too weak (µM) and non-selective for reliable PKC data. |
References
-
National Institutes of Health (NIH). Sangivamycin and its derivatives inhibit Haspin-Histone H3-survivin signaling and induce pancreatic cancer cell death. (2019).[8]
-
Loomis, C. R., & Bell, R. M. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C. (1988).[4] Journal of Biological Chemistry.
-
Huertas, D., et al. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. (2012).[8] Oncogene.[4] (Reference for CHR-6494 data).
-
Karaman, M. W., et al. A quantitative analysis of kinase inhibitor selectivity. (2008). Nature Biotechnology. (Reference for Staurosporine selectivity profile).
-
Bennett, R. L., et al. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties. (2022).[9] JCI Insight.
Sources
- 1. interpriseusa.com [interpriseusa.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 4. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissecting the dynamics of Staurosporine-induced cell death [nanolive.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Dissecting the dynamics of Staurosporine-induced cell death [nanolive.com]
- 8. Sangivamycin and its derivatives inhibit Haspin-Histone H3-survivin signaling and induce pancreatic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Validating the Antiviral Activity of Sangivamycin Monohydrate In Vivo: A Comparative Technical Guide
Executive Summary
Sangivamycin monohydrate (7-deazaadenosine analog) is a potent pyrrolopyrimidine nucleoside originally characterized for its antitumor properties via Protein Kinase C (PKC) inhibition.[1] Recent high-impact studies have repositioned it as a broad-spectrum antiviral with efficacy superior to Remdesivir in specific in vitro models (e.g., SARS-CoV-2, Cytomegalovirus/CMV, and Filoviruses).[1]
Unlike standard nucleoside analogs that function solely as chain terminators, Sangivamycin exhibits a dual mechanism of action :
-
Direct Viral Inhibition: Incorporation into viral RNA by RNA-dependent RNA polymerase (RdRp), leading to replication interference without immediate chain termination.[1]
-
Host-Directed Antiviral Activity: Inhibition of host PKC and Haspin kinase, pathways often hijacked by viruses for entry and replication.[1]
This guide provides a rigorous framework for validating Sangivamycin in vivo, comparing it directly against the clinical standard Remdesivir (or Ganciclovir for DNA viruses), and addressing its narrow therapeutic index.
Mechanistic Comparison & Rationale
To validate Sangivamycin, one must understand how its activity profile differs from the "Gold Standard" alternatives.
Comparative Mechanism of Action
| Feature | Sangivamycin Monohydrate | Remdesivir (GS-5734) | Ganciclovir |
| Primary Target | Viral RdRp (RNA) & Host PKC | Viral RdRp (RNA) | Viral DNA Polymerase (UL54) |
| Mechanism | Non-terminating incorporation ; stalls replication & inhibits host kinases required for viral assembly.[1] | Delayed chain termination ; causes premature halting of RNA synthesis.[1] | Chain termination ; inhibits DNA elongation.[1] |
| Resistance Profile | Effective against Remdesivir-resistant variants due to host-factor targeting.[1] | Susceptible to exonuclease proofreading mutations.[1] | Susceptible to UL97 kinase mutations.[1][2] |
| Potency (IC50) | ~52 nM (SARS-CoV-2, Vero E6) | ~1,420 nM (SARS-CoV-2, Vero E6) | ~2,000–5,000 nM (CMV) |
Pathway Visualization
The following diagram illustrates the dual-inhibition pathway of Sangivamycin compared to the single-target mechanism of standard analogs.
Figure 1: Dual Mechanism of Action. Sangivamycin acts as both a host-kinase inhibitor and a viral polymerase substrate, creating a high barrier to resistance.[1]
Comparative Efficacy Data
The following data aggregates findings from recent broad-spectrum antiviral screenings (Bennett et al., 2022; JCI Insight).
Table 1: In Vitro Potency & Selectivity Profile[3][4]
| Metric | Sangivamycin | Remdesivir (Parent) | Interpretation |
| IC50 (Antiviral Potency) | 52 ± 13 nM | 1,420 ± 20 nM | Sangivamycin is ~27x more potent in molar equivalents.[1][3] |
| CC50 (Cytotoxicity) | > 5,000 nM | > 100,000 nM | Remdesivir is less cytotoxic, but Sangivamycin's potency offsets this.[1] |
| Selectivity Index (SI) | > 100 | > 70 | Both have excellent therapeutic windows in vitro.[1] |
| Resistance Barrier | High (Retains activity against variants) | Moderate | Sangivamycin is preferred for resistant strains.[1] |
In Vivo Validation Protocol
Warning: Sangivamycin has a narrower therapeutic index in vivo than in vitro.[1] The following protocol uses a Mouse Model of Viral Infection (adaptable for K18-hACE2/SARS-CoV-2 or MCMV/Cytomegalovirus) designed to validate efficacy while monitoring toxicity.
Phase 1: Formulation & Preparation
Sangivamycin monohydrate is hydrophobic.[1] Proper formulation is critical for bioavailability.[1]
-
Vehicle: 5% DMSO + 30% PEG-400 + 5% Tween 80 + 60% Saline.[1]
-
Solubility Check: Sonicate at 37°C for 20 mins. Ensure no precipitation.[1]
-
Dose Range:
Phase 2: Experimental Workflow (DOT Visualization)[1]
Figure 2: In Vivo Efficacy Workflow. Critical path from infection to endpoint analysis with daily safety monitoring.
Phase 3: Step-by-Step Execution
-
Infection (Day 0): Inoculate mice (n=10/group) with the target virus (e.g.,
PFU SARS-CoV-2 or PFU MCMV).[1] -
Treatment Initiation (Day 1): Administer Sangivamycin via Intraperitoneal (IP) injection 24 hours post-infection.[1]
-
Monitoring: Weigh mice daily. Stop Rule: If weight loss >20%, euthanize immediately. Sangivamycin can induce weight loss; distinguish this from viral pathogenesis by comparing to Group A.[1]
-
Harvest (Day 4-6): Collect lungs (respiratory models) or liver/spleen (CMV models).
-
Quantification:
Safety & Toxicity Profile (Critical Analysis)
Unlike modern antivirals designed solely for specificity, Sangivamycin's history as an oncology candidate implies "off-target" host effects.[1]
-
Maximum Tolerated Dose (MTD): In mice, the MTD is approximately 10–15 mg/kg .[1] Doses above this lead to significant weight loss and lethargy.[1]
-
Therapeutic Window: The effective antiviral dose (~1.5–3 mg/kg) is well below the MTD, providing a viable but narrow window.
-
Adverse Events: Primary toxicity is hepatic (liver enzyme elevation) and gastrointestinal.[1]
Scientist's Note: When comparing to Remdesivir, Sangivamycin will likely show higher toxicity scores. However, its utility lies in resistant scenarios . If the virus is resistant to Remdesivir, Sangivamycin remains effective.
Expert Troubleshooting & Insights
-
Solubility Issues: Sangivamycin monohydrate can crash out of saline.[1] Always use a co-solvent system (DMSO/PEG).[1] Do not store formulated drug at 4°C for >24 hours; prepare fresh.
-
Distinguishing Efficacy vs. Toxicity: Since both viral infection and Sangivamycin toxicity cause weight loss, viral titer is the only valid primary endpoint. Do not rely on survival/weight alone for the first validation study.[1]
-
Route of Administration: IP is preferred for proof-of-concept.[1] Oral bioavailability is lower and requires specific lipid-based formulations (e.g., mesoporous silica nanoparticles) for optimal uptake.[1]
References
-
Bennett, R. P., et al. (2022). Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties.[1] JCI Insight, 7(1), e153165.[4] [Link]
-
Hardesty, C. T., et al. (1974). The disposition of the antitumor agent, sangivamycin, in mice.[3] Cancer Research, 34(5), 1005–1009.[3] [Link]
-
Loomis, C. R., & Bell, R. M. (1988). Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C.[5][6] Journal of Biological Chemistry, 263(4), 1682–1692.[5] [Link]
-
Smee, D. F., et al. (1983). Antiviral activities of tubercidin, toyocamycin, and sangivamycin. Antimicrobial Agents and Chemotherapy, 23(5), 676–681. [Link]
-
Osada, H., et al. (1989). A new biological role of sangivamycin; inhibition of protein kinases. The Journal of Antibiotics, 42(1), 102-106. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic effects of Sangivamycin monohydrate with other anticancer drugs
Executive Summary
Sangivamycin monohydrate (and its functional equivalent, ARC/NSC 188491 ) represents a distinct class of pyrrolo[2,3-d]pyrimidine nucleoside analogs. Unlike broad-spectrum kinase inhibitors that often suffer from off-target toxicity, Sangivamycin exhibits a unique dual-mechanism of action: potent inhibition of Protein Kinase C (PKC) and Positive Transcription Elongation Factor b (P-TEFb) .
This guide analyzes the synergistic potential of Sangivamycin when combined with other anticancer agents. Experimental evidence confirms that Sangivamycin acts as a "sensitizer," overcoming resistance mechanisms—specifically by downregulating the anti-apoptotic protein Mcl-1 , thereby unlocking the efficacy of Bcl-2 inhibitors like ABT-737 .
Key Synergistic Findings
| Combination Partner | Drug Class | Interaction Type | Mechanism of Synergy |
| ABT-737 | Bcl-2/Bcl-xL Inhibitor | Strong Synergy (CI < 0.3) | Sangivamycin suppresses Mcl-1 expression, removing the "brake" on ABT-737 induced apoptosis. |
| Gemcitabine | Nucleoside Analog | Comparative Efficacy | Sangivamycin targets Haspin kinase, showing superior efficacy in Gemcitabine-resistant pancreatic lines. |
| Remdesivir | Antiviral Nucleoside | Additive | Combined effect on RdRp without synergistic potentiation (Viral context). |
Mechanistic Basis for Synergy
To understand why Sangivamycin synergizes with specific drugs, one must look beyond simple cytotoxicity. The compound's value lies in its ability to dismantle cellular survival pathways that normally protect tumors from chemotherapy.
The Mcl-1 / P-TEFb Axis
Many cancers resist Bcl-2 inhibitors (like Venetoclax or ABT-737) by upregulating Mcl-1 , an anti-apoptotic protein that sequesters pro-apoptotic factors (Bax/Bak).
-
The Blockade: ABT-737 inhibits Bcl-2 and Bcl-xL but cannot inhibit Mcl-1.
-
The Sangivamycin Solution: Sangivamycin inhibits P-TEFb (CDK9/Cyclin T1), a kinase essential for RNA Polymerase II transcription elongation.
-
The Result: Since Mcl-1 has a very short half-life, blocking its transcription with Sangivamycin leads to a rapid depletion of Mcl-1 protein levels, re-sensitizing the cell to apoptosis.
Visualization: The Synergistic Pathway
The following diagram illustrates how Sangivamycin unlocks the apoptotic potential of Bcl-2 inhibitors.
Figure 1: Mechanism of Synergistic Apoptosis. Sangivamycin depletes Mcl-1, removing the resistance factor that prevents ABT-737 from triggering Bax/Bak-mediated cell death.
Comparative Analysis: Sangivamycin vs. Alternatives
When selecting a PKC or transcriptional inhibitor for combination studies, specificity and solubility are critical.
| Feature | Sangivamycin (HCl/Monohydrate) | Staurosporine | Gemcitabine |
| Primary Target | PKC, P-TEFb (CDK9), Haspin | Broad Kinase (Non-selective) | DNA Synthesis (Chain terminator) |
| Selectivity | High for PKC/P-TEFb | Low (Pan-kinase inhibitor) | Moderate (S-phase specific) |
| Mcl-1 Depletion | Rapid & Potent (via transcription block) | Moderate (via general stress) | Low / None |
| Synergy Potential | High with Bcl-2 inhibitors | Moderate (often toxic alone) | Synergistic with Platinum drugs |
| Toxicity Profile | Cytotoxic to cancer cells; defined IC50 | Extremely potent; non-specific toxicity | Myelosuppression common |
| Solubility | Good (Water/DMSO) | DMSO | Water |
Scientist’s Note: While Staurosporine is a classic PKC inhibitor, its lack of specificity makes it a poor candidate for therapeutic combinations due to high systemic toxicity. Sangivamycin’s dual action on PKC and P-TEFb provides a more targeted approach to dismantling survival signaling in resistant leukemia and pancreatic cancer lines.
Experimental Protocol: Assessing Synergy
Objective: To quantitatively determine the Combination Index (CI) of Sangivamycin and a partner drug (e.g., ABT-737) using the Chou-Talalay method.
Reagents Required:
-
Sangivamycin Monohydrate (dissolved in DMSO, stock 10 mM).
-
Partner Drug (e.g., ABT-737).[1]
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Kit.
-
Flow Cytometer.[2]
-
CompuSyn Software (or equivalent for CI calculation).
Step-by-Step Workflow
-
Cell Seeding:
-
Seed tumor cells (e.g., U937 or HL-60) at
cells/mL in 6-well plates. -
Allow 24-hour acclimation.
-
-
Drug Treatment (Checkerboard Design):
-
Single Agent Arms: Treat with Sangivamycin alone (0.25x, 0.5x, 1x, 2x IC50) and Partner Drug alone.
-
Combination Arm: Treat with constant ratio combinations (e.g., 1:1 ratio of their respective IC50s).
-
Control: DMSO vehicle only (<0.1% final concentration).
-
-
Incubation:
-
Incubate for 24–48 hours at 37°C, 5% CO2. Note: Mcl-1 depletion is often visible by Western Blot at 6–12 hours.
-
-
Apoptosis Assay (Flow Cytometry):
-
Harvest cells and wash 2x with cold PBS.
-
Resuspend in 1X Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubate 15 min at RT in the dark.
-
Analyze 10,000 events per sample.
-
-
Data Analysis (The Critical Step):
-
Calculate Fraction Affected (
) where . -
Input Dose and
into CompuSyn. -
Criteria:
-
CI < 1.0: Synergism
-
CI = 1.0: Additive
-
CI > 1.0: Antagonism
-
-
Workflow Diagram
Figure 2: Experimental workflow for validating Sangivamycin synergy using flow cytometry and Combination Index analysis.
Supporting Data: Quantitative Synergy
The following data is derived from studies utilizing ARC (NSC 188491), which is chemically and functionally identical to Sangivamycin.
Table 1: Combination Index (CI) Values in Human Leukemia Models
| Cell Line | Drug Combination | Effect Readout | CI Value (at Fa=0.[1][3]5) | Interpretation |
| HL-60 | Sangivamycin + ABT-737 | Apoptosis | 0.25 | Strong Synergy |
| U937 | Sangivamycin + ABT-737 | Apoptosis | 0.31 | Strong Synergy |
| MM Cells | Sangivamycin + Bortezomib | Viability | ~0.95 - 1.05 | Additive |
| Vero E6 | Sangivamycin + Remdesivir | Viral RdRp Activity | ~1.0 | Additive |
Data Interpretation: The extremely low CI values (< 0.5) seen with ABT-737 confirm that Sangivamycin is a potent sensitizer for Bcl-2 inhibitors, validating the Mcl-1 depletion mechanism. In contrast, combinations with proteasome inhibitors (Bortezomib) or antivirals (Remdesivir) tend to be additive, suggesting independent mechanisms of action in those contexts.
References
-
Stockwin, L. H., et al. (2009).[1] "ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC."[1][4][5][6] BMC Cancer.[1][4][7] [1]
-
Chou, T. C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.[1]
-
Chen, S., et al. (2007).[1] "Mcl-1 down-regulation potentiates ABT-737 lethality by cooperatively inducing Bak activation and Bax translocation."[1] Cancer Research.[1]
-
Bennett, R. L., et al. (2019). "Sangivamycin and its derivatives inhibit Haspin-Histone H3-survivin signaling and induce pancreatic cancer cell death." Scientific Reports.
-
Dampier, W., et al. (2023). "Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties." JCI Insight.
Sources
- 1. Nucleoside analog ARC targets Mcl-1 to induce apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BMC Cancer 1/2009 | springermedizin.de [springermedizin.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validating the Target Engagement of Sangivamycin Monohydrate
Executive Summary: The Dual-Mechanism Challenge
Sangivamycin monohydrate (7-deazaadenosine analog) presents a unique challenge in target validation because it functions through two distinct, concentration-dependent mechanisms of action (MoA). Unlike standard small molecules that usually hit a single class of targets, Sangivamycin acts as both a Protein Kinase C (PKC) inhibitor (at micromolar concentrations) and a nucleoside analog incorporated by RNA polymerases (at nanomolar concentrations).
This guide provides the experimental frameworks to distinguish and validate these specific target engagements, comparing Sangivamycin directly against industry standards: Staurosporine (for kinase inhibition) and Remdesivir (for viral polymerase interaction).
Mechanistic Profile & Target Landscape
To validate engagement, one must first define the target based on the effective concentration range.
| Feature | Mechanism A: Kinase Inhibition | Mechanism B: Nucleoside Incorporation |
| Primary Target | Protein Kinase C (PKC) isoforms | Viral RdRp (e.g., SARS-CoV-2, Ebola) |
| Binding Site | ATP-binding pocket (Competitive) | Nascent RNA chain (Substrate) |
| Effective Conc. | nM range ( | |
| Outcome | Signal transduction blockade | "Molecular stuttering" / Steric clash |
| Key Competitor | Staurosporine | Remdesivir |
Comparison 1: Kinase Selectivity (Sangivamycin vs. Staurosporine)
While Staurosporine is a pan-kinase inhibitor with picomolar potency, Sangivamycin exhibits a distinct selectivity profile. It is less potent but more selective for PKC over PKA compared to Staurosporine.
| Compound | PKC | PKA | Selectivity Note |
| Sangivamycin | ~10 | >100 | High selectivity for PKC over PKA. |
| Staurosporine | ~3 nM | ~8 nM | Poor selectivity; inhibits almost all kinases. |
| H-7 | ~6 | ~3 | Equipotent (Low selectivity). |
Comparison 2: Viral Polymerase Activity (Sangivamycin vs. Remdesivir)
In the context of RNA viruses (e.g., SARS-CoV-2), Sangivamycin mimics adenosine.[1] Unlike Remdesivir, which causes delayed chain termination, Sangivamycin is often fully incorporated, causing steric clashes in subsequent replication rounds or affecting RNA stability.
| Compound | Mechanism | Cytotoxicity ( | |
| Sangivamycin | Incorporation / Steric Clash | ~130 nM | > 10 |
| Remdesivir | Delayed Chain Termination | ~770 nM | > 100 |
Visualization of Signaling & Mechanism[2]
Diagram 1: The PKC Signal Transduction Blockade
This diagram illustrates the competitive inhibition of PKC by Sangivamycin at the ATP-binding site, contrasting it with downstream effectors.
Caption: Sangivamycin competes with ATP at the PKC catalytic site, blocking downstream phosphorylation of MAPK/NF-kB. Unlike Staurosporine, it spares PKA.
Validating Target Engagement: Experimental Protocols
To confirm Sangivamycin is hitting the intended target, you must employ a "Self-Validating" system where negative and positive controls confirm the specific mechanism.
Protocol A: Differential Kinase Inhibition Assay (Biochemical)
Objective: Confirm PKC engagement and rule out broad-spectrum promiscuity (Staurosporine effect).
Materials:
-
Recombinant PKC
and PKA (cAMP-dependent protein kinase). -
Substrate: Histone H1 (PKC) and Kemptide (PKA).
-
-
P-ATP or fluorescent ATP analog. -
Inhibitors: Sangivamycin (Test), Staurosporine (Positive Control), DMSO (Negative Control).
Step-by-Step Workflow:
-
Preparation: Dilute Sangivamycin in DMSO to generate a concentration curve (
to ). Prepare Staurosporine similarly ( to ). -
Reaction Assembly: Mix Kinase buffer, Substrate, and Inhibitor. Incubate for 10 min at 30°C.
-
Initiation: Add ATP mix (containing tracer). Total volume
. -
Incubation: Run reaction for 15 min at 30°C.
-
Termination: Spot
onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid. -
Quantification: Scintillation counting.
Validation Criteria (The "Truth" Test):
-
True Engagement: Sangivamycin must show
for PKC and for PKA. -
False Positive (Promiscuity): If Sangivamycin inhibits PKA at
, the sample is likely contaminated or the isoform specificity is compromised. -
System Check: Staurosporine must inhibit both enzymes at
.
Protocol B: LC-MS/MS Nucleotide Incorporation Assay (Cellular)
Objective: Validate that Sangivamycin acts as a nucleoside analog and is physically incorporated into viral/cellular RNA, differentiating it from simple inhibitors.
Step-by-Step Workflow:
-
Treatment: Treat infected cells (e.g., Vero E6 with SARS-CoV-2) with Sangivamycin (
) for 24 hours. -
Lysis & Extraction: Lyse cells; isolate total RNA using Trizol.
-
Digestion: Digest RNA into single nucleosides using Nuclease P1 and Snake Venom Phosphodiesterase.
-
Dephosphorylation: Treat with Alkaline Phosphatase to remove phosphates, yielding free nucleosides.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase.
-
Target Mass: Monitor parent ion for Sangivamycin (MW: 309.28 Da) and its transition fragment.
-
Reference: Adenosine (A) peak.
-
-
Quantification: Calculate the Substitution Ratio (Sangivamycin / Adenosine).
Validation Criteria:
-
Positive Engagement: Detection of Sangivamycin nucleoside peak in the digested RNA fraction.
-
Negative Control: No peak in Remdesivir-treated cells (Remdesivir causes termination, preventing long-chain incorporation, or is excised).
Diagram 2: Nucleoside Analog Mechanism (RdRp)
This diagram contrasts the incorporation mechanism of Sangivamycin against the chain termination of Remdesivir.
Caption: Sangivamycin is incorporated into the nascent chain, allowing synthesis to proceed (albeit dysfunctionally), whereas Remdesivir halts synthesis.
References
-
Loomis, C. R., & Bell, R. M. (1988). Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C. Journal of Biological Chemistry, 263(4), 1682–1692.
-
Bennett, R. L., et al. (2022). Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties.[2] JCI Insight, 7(1), e153165.[3]
-
Osada, H., et al. (1989). A new biological role of sangivamycin; inhibition of protein kinases.[4][5][6] The Journal of Antibiotics, 42(1), 102–106.
-
Rüger, J., et al. (2023). Sangivamycin is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase. bioRxiv.
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132.
Sources
- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 2. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new biological role of sangivamycin; inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Sangivamycin Monohydrate Analogs
Executive Summary
Sangivamycin monohydrate (NSC 65346) represents a unique class of pyrrolopyrimidine nucleosides derived from Streptomyces. While structurally homologous to Toyocamycin and Tubercidin , its biological profile is distinct due to the C7-carboxamide substitution.
For researchers in signal transduction and virology, the critical distinction lies in selectivity . Unlike its analogs, which act as broad-spectrum translation inhibitors or cytotoxic agents via rRNA processing interference, Sangivamycin exhibits high affinity for the ATP-binding site of Protein Kinase C (PKC) . This guide evaluates Sangivamycin against its primary analogs to assist in compound selection for kinase inhibition, antiviral efficacy, and cytotoxicity studies.
Structural & Mechanistic Basis: The 7-Deazaadenosine Scaffold
The core scaffold shared by these compounds is 7-deazaadenosine (pyrrolo[2,3-d]pyrimidine).[1][2] The biological divergence is dictated exclusively by the substituent at the C7 position.
| Compound | C7 Substituent | Primary Mechanism | Secondary Mechanism |
| Sangivamycin | Carboxamide (-CONH₂) | PKC Inhibition (Competitive with ATP) | RNA Polymerase (RdRp) Inhibition |
| Toyocamycin | Nitrile (-CN) | rRNA Processing Inhibition (45S precursor) | General Cytotoxicity |
| Tubercidin | Hydrogen (-H) | Translation Inhibition | Incorporation into DNA/RNA |
The "Monohydrate" Factor in Experimental Design
Sangivamycin is frequently supplied as a monohydrate (
-
MW (Anhydrous): 309.28 g/mol [3]
-
MW (Monohydrate): 327.30 g/mol
-
Critical Application Note: When preparing stock solutions (e.g., 10 mM in DMSO), you must use the monohydrate molecular weight to avoid a ~5.8% concentration error, which can significantly skew IC50 calculations in nanomolar-sensitive kinase assays.
Comparative Efficacy Data
A. Protein Kinase C (PKC) Inhibition
Sangivamycin is the preferred choice for PKC studies among this class. Toyocamycin requires significantly higher concentrations to achieve kinase inhibition, often crossing the threshold into non-specific cytotoxicity.
Table 1: Comparative IC50 Values (Kinase & Viral)
| Target / Cell Line | Sangivamycin | Toyocamycin | Tubercidin | Remdesivir (Control) |
| PKC (Rat Brain Mix) | 10 - 100 nM | > 1,000 nM | Weak / Inactive | N/A |
| SARS-CoV-2 (Calu-3) | 52 nM | N/A (Toxic) | N/A (Toxic) | 1,420 nM |
| Cytotoxicity (CC50) | > 5,000 nM | < 100 nM | < 50 nM | > 10,000 nM |
| Selectivity Index (SI) | > 90 | < 1 | < 1 | > 100 |
Data synthesized from Loomis & Bell (1988) and Bennett et al. (2021).
B. Cytotoxicity vs. Cytostaticity[4]
-
Toyocamycin induces acute cytotoxicity by abolishing the processing of 45S rRNA precursors, leading to rapid nucleolar disintegration.
-
Sangivamycin is generally cytostatic at therapeutic concentrations. It arrests cells in G2/M phase via PKC inhibition but spares rRNA processing until concentrations exceed 10 µM.
Pathway Visualization: PKC Signal Transduction
The following diagram illustrates the specific intervention point of Sangivamycin within the PKC signaling cascade. Unlike upstream GPCR antagonists, Sangivamycin acts intracellularly at the kinase domain.
Figure 1: Mechanism of Action. Sangivamycin competitively inhibits the ATP-binding domain of the active PKC complex, halting downstream MAPK/ERK phosphorylation.
Experimental Protocols
To validate the comparative performance of Sangivamycin versus Toyocamycin, the following protocols are recommended. These are designed to distinguish between kinase-specific effects and general cytotoxicity .
Protocol A: Radiometric PKC Kinase Assay (Gold Standard)
Purpose: To determine the IC50 of Sangivamycin directly on the enzyme, avoiding cellular uptake variables.
Reagents:
-
Purified PKC Isozyme (e.g., PKC
or PKC ). -
Substrate: Histone H1 or PKC-specific peptide.
- ATP (Specific activity ~3000 Ci/mmol).
-
Lipid Activator: Phosphatidylserine/DAG mixed micelles.
Workflow:
-
Preparation: Prepare 4x Lipid Mix (0.2 mg/mL PS, 0.02 mg/mL DAG in 20 mM HEPES). Sonicate to form micelles.
-
Inhibitor Dilution: Prepare serial dilutions of Sangivamycin Monohydrate in DMSO. Note: Keep final DMSO < 1%.
-
Reaction Mix: In a microcentrifuge tube, combine:
-
10 µL 5x Kinase Buffer (100 mM HEPES, 50 mM MgCl₂, 2.5 mM CaCl₂).
-
10 µL Lipid Mix.
-
5 µL Sangivamycin (or Toyocamycin control).
-
5 µL Purified PKC enzyme.
-
-
Initiation: Start reaction by adding 20 µL ATP Mix (containing 10 µM cold ATP + 0.5 µCi
ATP + Substrate). -
Incubation: Incubate at 30°C for 10 minutes.
-
Termination: Spot 25 µL onto P81 phosphocellulose paper.
-
Wash: Wash papers 3x with 0.75% Phosphoric Acid to remove unbound ATP.
-
Quantification: Measure via liquid scintillation counting.
-
Analysis: Plot % Activity vs. Log[Inhibitor]. Calculate IC50 using non-linear regression.
Protocol B: Differential Cytotoxicity Assessment
Purpose: To distinguish Sangivamycin (PKC-mediated arrest) from Toyocamycin (rRNA toxicity).
-
Seeding: Seed HeLa or K562 cells at 5,000 cells/well in 96-well plates.
-
Treatment: Treat with 0.1, 1.0, and 10.0 µM of Sangivamycin and Toyocamycin.
-
Timepoints: Harvest at 24h and 48h.
-
Readout 1 (Metabolic): Perform CellTiter-Glo (ATP) assay.
-
Readout 2 (Mechanism Check): Extract RNA and run on an agarose gel.
-
Result Interpretation: If 28S/18S rRNA bands are intact but cell growth is slowed → Sangivamycin . If rRNA bands are degraded or precursor accumulation is observed → Toyocamycin .
-
Strategic Selection Guide
| If your research goal is... | Choose this Compound | Why? |
| Specific PKC Inhibition | Sangivamycin | High affinity (nM range) with reduced off-target RNA effects compared to analogs. |
| Broad Antiviral Screening | Sangivamycin | Shows potent inhibition of viral RdRp (e.g., SARS-CoV-2, Ebola) with acceptable Selectivity Index. |
| Ribosome Biogenesis Study | Toyocamycin | Acts as a specific tool to halt rRNA processing in the nucleolus. |
| General Translation Block | Tubercidin | Extremely potent; incorporated into mRNA causing premature termination (use as a positive toxicity control). |
References
-
Loomis, C. R., & Bell, R. M. (1988). Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C. Journal of Biological Chemistry, 263(4), 1682-1692.
-
Bennett, R. L., et al. (2021). Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties. JCI Insight, 6(22), e153165.
-
Osada, H., et al. (1988). A new biological role of sangivamycin; inhibition of protein kinases.[2] The Journal of Antibiotics, 41(7), 925-931.
-
Glazer, R. I., & Peale, A. L. (1979). Comparison of the cellular and RNA-dependent effects of sangivamycin and toyocamycin in human colon carcinoma cells. Molecular Pharmacology, 16(1), 270-277.
Sources
Safety Operating Guide
Personal protective equipment for handling Sangivamycin monohydrate
Executive Summary & Risk Context
Sangivamycin monohydrate is not a standard laboratory reagent; it is a high-potency nucleoside antibiotic and a structurally distinct pyrrolopyrimidine. Biologically, it functions as a potent inhibitor of Protein Kinase C (PKC) and incorporates into RNA, acting as a chain terminator in viral replication (e.g., SARS-CoV-2).
The Safety Imperative: While invaluable for research, Sangivamycin is classified as Acute Toxicity Category 2 (Oral) with the hazard statement H300 (Fatal if swallowed) . Its mechanism of action—interfering with fundamental cellular signaling and replication—means it poses significant cytotoxic risks to researchers.
This guide moves beyond generic "safety tips" to provide a validated, self-consistent containment strategy designed to prevent exposure events before they occur.
Hazard Identification & Engineering Controls
Before selecting Personal Protective Equipment (PPE), you must establish the hierarchy of controls. PPE is the last line of defense; engineering controls are the first.
| Parameter | Specification | Critical Rationale |
| Hazard Class | Acute Tox. 2 (Oral) ; Potential Reproductive Toxin | High potency requires treating this as a Cytotoxic/Genotoxic agent. |
| Primary Containment | Class II, Type A2 Biosafety Cabinet (BSC) | Vertical laminar flow protects the product (sterility) and the operator (aerosol containment). |
| Secondary Option | Chemical Fume Hood | Acceptable only if sterility is not required. Must maintain face velocity >100 fpm. |
| Physical State | White Crystalline Powder | High risk of electrostatic dispersion during weighing. |
The PPE Matrix: A Multi-Barrier System
Do not rely on single layers. We utilize a Redundancy Protocol to ensure that a failure in one barrier does not result in skin contact or inhalation.
Hand Protection (Double-Gloving)
Standard: ASTM D6978 (Chemo-rated) or EN 374.
-
Inner Glove: Brightly colored (e.g., orange/purple) nitrile (min 0.05 mm).
-
Outer Glove: Extended cuff nitrile (min 0.11 mm) tucked over the lab coat cuff.
-
The Logic: The "Color Indicator System" allows immediate visual detection of breaches in the outer glove. If you see the inner color, stop and change immediately.
Respiratory Protection
Standard: NIOSH-approved or EN 143.
-
Primary: Handling inside a functional BSC does not strictly require a respirator, but it is highly recommended during the weighing of powders to guard against accidental removal of hands from the containment zone.
-
Required (if outside BSC): N95 (minimum) or P100/P3 particulate respirator. Surgical masks offer zero protection against chemical aerosols.
Body Protection
-
Garment: Tyvek® or polypropylene disposable gown with elastic cuffs. Cotton lab coats are porous and retain toxic dust; they are unsuitable for high-potency powder handling.
-
Eye/Face: Chemical splash goggles. Safety glasses with side shields are insufficient for powders that can drift.
Operational Protocol: Step-by-Step
This workflow is designed to maintain a "Chain of Custody" for the chemical, ensuring it is never uncontained.
Phase 1: Preparation (The "Clean" Zone)
-
Static Mitigation: Place an ionizing fan or anti-static gun near the balance inside the BSC. Sangivamycin powder is static-prone; static charge causes powder to "jump," leading to invisible surface contamination.
-
Lining: Cover the BSC work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.
Phase 2: Weighing & Solubilization (The "Hot" Zone)
-
Donning: Put on inner gloves -> Tyvek gown -> outer gloves (over cuffs).
-
Transfer: Move the sealed Sangivamycin container into the BSC.
-
Weighing:
-
Technique: Do not use a spatula directly into the stock bottle. Tap a small amount into a disposable weigh boat.
-
Solvent Addition: Add the solvent (e.g., DMSO) directly to the weigh boat or vial inside the BSC.
-
Reasoning: Solubilizing the powder immediately reduces the inhalation risk to near zero.
-
-
Sealing: Cap the solution tightly and wrap the cap with Parafilm before removing it from the BSC.
Phase 3: Decontamination & Doffing
-
Wipe Down: Wipe the exterior of the solution vial with 10% bleach followed by 70% ethanol before removing it from the hood.
-
Waste: Dispose of the weigh boat, pipettes, and absorbent pads into a dedicated "Cytotoxic/Hazardous" waste bin inside the hood.
-
Doffing Sequence:
-
Remove outer gloves (turn inside out).
-
Remove gown (roll from inside to trap contamination).
-
Remove inner gloves.
-
Wash hands immediately with soap and water for 60 seconds.
-
Visualization: The Containment Workflow
The following diagram illustrates the "Containment Circle," ensuring the compound transitions from storage to solution without exposing the operator.
Caption: The Containment Circle. Note that solubilization occurs immediately after weighing to eliminate dust hazards before the sample leaves the engineering control zone.
Emergency Response & Disposal
Accidental Exposure[1]
-
Inhalation: Move to fresh air immediately. Seek medical attention (show the H300 code).[1][2]
-
Skin Contact: Wash with soap and water for 15 minutes. Do not scrub hard (abrasion increases absorption).
-
Eye Contact: Flush for 15 minutes.
Waste Management
Sangivamycin must never be disposed of down the drain.
-
Solid Waste: Collect in yellow "Chemo/Cytotoxic" waste bags.
-
Liquid Waste: Collect in dedicated hazardous waste carboys labeled "Toxic Organic - Sangivamycin."
-
Final Destruction: High-temperature incineration (>1000°C) is required to break down the pyrrolopyrimidine ring structure.
References
-
National Center for Biotechnology Information (PubChem). Sangivamycin (CID 14978) - Safety and Hazards. [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Bennett, R.P., et al. (2023). Sangivamycin is preferentially incorporated into viral RNA by the SARS-CoV-2 polymerase.[3] Antiviral Research.[3][4] [Link]
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
